1-Allyl-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-prop-2-enylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h2-6,8-9H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVJAIYQNRQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355447 | |
| Record name | 1-Allyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111480-86-5 | |
| Record name | 1-Allyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Allyl-1H-indole-3-carbaldehyde: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1-Allyl-1H-indole-3-carbaldehyde, a derivative of the versatile indole-3-carboxaldehyde scaffold. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its physicochemical characteristics, spectral data, and a robust synthetic protocol.
Core Chemical Properties
This compound is a solid, N-substituted indole derivative. The introduction of an allyl group at the 1-position of the indole ring modifies the electronic and steric properties of the parent molecule, potentially influencing its biological activity.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| CAS Number | 111480-86-5 | [1] |
| Melting Point | 73-74 °C | [1] |
| Appearance | Not explicitly stated, but parent compound is a tan powder. | [2] |
Solubility Profile
| Solvent | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Water | Sparingly Soluble |
Spectral Data for Structural Elucidation
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectral features obtained from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.02 | s | - | 1H, -CHO |
| 8.32 | d | 6.3 | 1H, Ar-H |
| 7.74 | s | - | 1H, Ar-H |
| 7.39 – 7.32 | m | - | 3H, Ar-H |
| 6.07 – 5.99 | m | - | 1H, -CH=CH₂ |
| 5.36 – 5.31 | m | - | 1H, -CH=CH₂ (trans) |
| 5.23 – 5.17 | m | - | 1H, -CH=CH₂ (cis) |
| 4.80 | d | 5.6 | 2H, N-CH₂- |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 184.58 | C=O (aldehyde) |
| 138.28 | Aromatic C |
| 137.32 | Aromatic C |
| 131.75 | -CH=CH₂ |
| 125.46 | Aromatic C |
| 124.06 | Aromatic C |
| 123.01 | Aromatic C |
| 122.16 | Aromatic C |
| 119.07 | -CH=CH₂ |
| 118.42 | Aromatic C |
| 110.28 | Aromatic C |
| 49.54 | N-CH₂- |
Mass Spectrometry Data
| Technique | Ion | m/z |
| ESI-MS | [M+H]⁺ | 186 |
Experimental Protocols
Synthesis of this compound
The following protocol describes a general method for the N-allylation of indole-3-carboxaldehyde, which can be adapted to synthesize the title compound. This procedure is based on established methods for the N-alkylation of indoles.
Materials:
-
Indole-3-carboxaldehyde
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole-3-carboxaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Logical Workflow for Synthesis
The synthesis of this compound is a straightforward N-alkylation reaction. The logical workflow for this synthesis is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Biological and Pharmacological Context
Indole-3-carboxaldehyde and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7][8][9][10] The parent compound, indole-3-carboxaldehyde, has been shown to alleviate LPS-induced intestinal inflammation by inhibiting ROS production and NLRP3 inflammasome activation.[7][11] While specific biological studies on this compound are limited in the current literature, its structural similarity to other biologically active indole derivatives suggests it may be a promising candidate for further investigation in various therapeutic areas. The introduction of the allyl group may modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to enhanced or novel biological activities. This compound, therefore, represents a valuable scaffold for the development of new therapeutic agents.
References
- 1. This compound | 111480-86-5 [sigmaaldrich.com]
- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. new.zodml.org [new.zodml.org]
- 10. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-Allyl-1H-indole-3-carbaldehyde (CAS: 111480-86-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-1H-indole-3-carbaldehyde, a derivative of the biologically significant indole-3-carbaldehyde scaffold, presents a molecule of interest for further investigation in medicinal chemistry and drug discovery. The introduction of an allyl group at the N1-position of the indole ring may modulate the parent molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a putative synthesis protocol, and spectroscopic data. Furthermore, it discusses the known biological activities and signaling pathways of the parent compound, indole-3-carbaldehyde, to provide a framework for future research into this N-allylated derivative.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 111480-86-5 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| Melting Point | 73-74 °C | [2] |
| Boiling Point | 339.2 °C at 760 mmHg | [1] |
| Density | 1.05 g/cm³ | [1] |
Table 2: Spectroscopic Data for this compound
| Data Type | Spectral Features | Reference |
| ¹H NMR (600 MHz, CDCl₃) | δ 10.02 (s, 1H), 8.32 (d, J = 6.3 Hz, 1H), 7.74 (s, 1H), 7.39 – 7.32 (m, 3H), 6.07 – 5.99 (m, 1H), 5.36 – 5.31 (m, 1H), 5.23 – 5.17 (m, 1H), 4.80 (d, J = 5.6 Hz, 2H) | [1] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54 | [1] |
| ESI-MS | [M+H]⁺ 186 | [1] |
Synthesis Methodology
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on the well-established N-alkylation of indoles. The proposed method involves a two-step process: the formylation of indole to produce indole-3-carbaldehyde, followed by N-allylation.
Experimental Protocol: Synthesis of Indole-3-carbaldehyde (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indole.
Materials:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, cool DMF in an ice-salt bath.
-
Slowly add phosphorus oxychloride to the cooled DMF with continuous stirring.
-
Prepare a solution of indole in DMF and add it dropwise to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently.
-
Quench the reaction by carefully pouring the mixture onto crushed ice.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide, which will precipitate the crude product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude indole-3-carbaldehyde from ethanol to obtain the purified product.
Experimental Protocol: N-Allylation of Indole-3-carbaldehyde
The N-allylation of the synthesized indole-3-carbaldehyde can be achieved using an allyl halide in the presence of a base.
Materials:
-
Indole-3-carbaldehyde
-
Allyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve indole-3-carbaldehyde in a suitable aprotic solvent such as acetone or DMF in a round-bottom flask.
-
Add a base, such as potassium carbonate or sodium hydride, to the solution. If using NaH, exercise caution as it is highly reactive.
-
Add allyl bromide dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Proposed two-step synthesis workflow for this compound.
Biological Activity and Signaling Pathways (Inferred from Parent Compound)
Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, the biological profile of its parent compound, indole-3-carbaldehyde, is well-documented and can serve as a basis for postulating the potential activities of its N-allyl derivative.
Indole-3-carbaldehyde is a metabolite of tryptophan and has been shown to exhibit a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. The introduction of the N-allyl group could potentially enhance its lipophilicity, thereby improving its cell permeability and bioavailability, which may lead to altered or enhanced biological activity.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indole-3-carbaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, cell proliferation, and detoxification of xenobiotics.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole-3-carbaldehyde.
Note: It is important to emphasize that while indole-3-carbaldehyde activates this pathway, experimental validation is required to determine if this compound retains this activity.
Future Directions
The N-allyl derivative of indole-3-carbaldehyde represents an under-investigated molecule with potential for novel biological activities. Future research should focus on:
-
Confirmation of Synthesis and Characterization: Detailed reporting of a reproducible synthesis protocol and full characterization using modern analytical techniques.
-
Biological Screening: A comprehensive screening of this compound against various biological targets, including cancer cell lines, microbial strains, and inflammatory markers.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of N-substituted indole-3-carbaldehyde derivatives to establish clear structure-activity relationships.
Conclusion
This compound is a chemical entity with a foundation in the well-studied indole-3-carbaldehyde core. While current data is limited to its basic physicochemical and spectroscopic properties, the known biological activities of its parent compound suggest that this N-allyl derivative is a promising candidate for further research and development in the fields of medicinal chemistry and pharmacology. The information and proposed methodologies presented in this guide aim to facilitate and encourage future investigations into this intriguing molecule.
References
Synthesis of 1-Allyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for preparing 1-Allyl-1H-indole-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science. This document details two primary synthetic pathways: the N-allylation of indole-3-carbaldehyde and the Vilsmeier-Haack formylation of 1-allyl-1H-indole. Included are detailed experimental protocols, characterization data, and logical workflow diagrams to facilitate the practical application of these methodologies.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of the target compound is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| CAS Number | 111480-86-5 |
| Melting Point | 73-74 °C[1] |
| ¹H NMR (600 MHz, CDCl₃) | δ 10.02 (s, 1H), 8.32 (d, J = 6.3 Hz, 1H), 7.74 (s, 1H), 7.39 – 7.32 (m, 3H), 6.07 – 5.99 (m, 1H), 5.36 – 5.31 (m, 1H), 5.23 – 5.17 (m, 1H), 4.80 (d, J = 5.6 Hz, 2H).[2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54.[2] |
| ESI-MS | [M+H]⁺ 186.[2] |
Synthetic Pathways
There are two primary and reliable methods for the synthesis of this compound. The choice of pathway may depend on the availability of starting materials and the desired scale of the reaction.
References
Spectroscopic Profile of 1-Allyl-1H-indole-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic indole derivative, 1-Allyl-1H-indole-3-carbaldehyde. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 10.02 | s | - | 1H | CHO |
| 8.32 | d | 6.3 | 1H | Ar-H |
| 7.74 | s | - | 1H | Ar-H |
| 7.39 – 7.32 | m | - | 3H | Ar-H |
| 6.07 – 5.99 | m | - | 1H | CH=CH₂ |
| 5.36 – 5.31 | m | - | 1H | CH=CH₂ (trans) |
| 5.23 – 5.17 | m | - | 1H | CH=CH₂ (cis) |
| 4.80 | d | 5.6 | 2H | N-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 184.58 | C=O |
| 138.28 | Ar-C |
| 137.32 | Ar-C |
| 131.75 | CH=CH₂ |
| 125.46 | Ar-CH |
| 124.06 | Ar-CH |
| 123.01 | Ar-CH |
| 122.16 | Ar-CH |
| 119.07 | Ar-C |
| 118.42 | CH=CH₂ |
| 110.28 | Ar-CH |
| 49.54 | N-CH₂ |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound [1]
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Fragment |
| ESI-MS | Positive | 186 | [M+H]⁺ |
Infrared (IR) Spectroscopy
Experimental Protocols
The following sections detail the methodologies employed for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
The synthesis of N-protected indoles, including the title compound, was achieved through the alkylation of the corresponding indole. A general procedure involves charging a flask with the substituted indole and potassium hydroxide in dimethyl sulfoxide (DMSO). Allyl bromide is then added to the stirred solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The final product is purified by silica-gel chromatography.
Spectroscopic Analysis Workflow
Caption: Workflow of Spectroscopic Analysis.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer at room temperature. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) was performed to determine the mass-to-charge ratio of the protonated molecule.
Infrared Spectroscopy
While specific experimental details for the title compound are not available, a general procedure for acquiring IR spectra of similar compounds involves using a FT-IR spectrometer with the sample prepared as a KBr disc[2].
References
Physical properties of 1-Allyl-1H-indole-3-carbaldehyde (melting point, boiling point)
An In-depth Technical Guide on the Physical Properties of 1-Allyl-1H-indole-3-carbaldehyde
This technical guide provides a focused overview of the known physical properties of this compound, specifically its melting point. This document is intended for researchers, scientists, and professionals in the field of drug development who require precise information on the physicochemical characteristics of this compound.
Physical Properties of this compound
The determination of physical properties such as melting and boiling points is a critical first step in the characterization of a chemical substance. These parameters provide insights into the purity of the compound and are essential for its handling, formulation, and storage.
Data Presentation
The available quantitative data for the physical properties of this compound are summarized in the table below.
| Physical Property | Value |
| Melting Point | 73-74 °C[1] |
| Boiling Point | Data not available |
Experimental Protocols
While the specific experimental protocol used to determine the melting point of this compound is not detailed in the available literature, a general and widely accepted methodology for melting point determination is provided below. This standard procedure is applicable for crystalline organic solids and is fundamental in chemical analysis.
General Protocol for Melting Point Determination (Capillary Method)
This protocol describes the use of a melting point apparatus, a standard instrument in most chemistry laboratories.
1. Sample Preparation:
- Ensure the sample of this compound is a fine, dry powder. If necessary, the sample can be crushed on a watch glass using a spatula.
- Tap the open end of a capillary tube (a thin glass tube sealed at one end) into the powder to pack a small amount of the sample into the tube.
- Invert the tube and gently tap the sealed end on a hard surface to cause the powder to fall to the bottom. The packed sample should be approximately 2-3 mm high.
2. Apparatus Setup:
- Place the packed capillary tube into the sample holder of the melting point apparatus.
- Set the starting temperature on the apparatus to about 10-15 °C below the expected melting point (in this case, an initial temperature of around 60 °C would be appropriate).
- Set a slow heating rate, typically 1-2 °C per minute, to ensure thermal equilibrium is maintained between the sample, the thermometer, and the heating block.
3. Measurement:
- Observe the sample through the magnifying lens of the apparatus as the temperature rises.
- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Continue to observe and record the temperature at which the entire sample has completely melted (the end of melting).
- The melting point is reported as a range from the onset to the end of melting. For a pure compound, this range is typically narrow (0.5-2 °C).
4. Post-Measurement:
- Allow the apparatus to cool before performing another measurement.
- It is good practice to perform at least two measurements to ensure the reproducibility of the results.
Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound, from initial synthesis to final characterization.
References
An In-depth Technical Guide to the Solubility of 1-Allyl-1H-indole-3-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Allyl-1H-indole-3-carbaldehyde. Due to a lack of specific quantitative solubility data in published literature for this compound, this document outlines the expected solubility based on the known properties of the parent compound, 1H-indole-3-carbaldehyde, and furnishes detailed experimental protocols for its empirical determination.
Expected Solubility Profile
This compound, with its indole core, aldehyde functional group, and the addition of a non-polar allyl group, is expected to exhibit a nuanced solubility profile. Based on the behavior of the structurally similar 1H-indole-3-carbaldehyde, the following trends can be anticipated:
-
High Solubility in Polar Aprotic Solvents: The compound is likely to be highly soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For context, the parent compound, 1H-indole-3-carbaldehyde, has a reported solubility of approximately 30 mg/mL in these solvents.
-
Good Solubility in Polar Protic Solvents: Good solubility is expected in polar protic solvents like methanol, ethanol, and acetonitrile. The aldehyde group can act as a hydrogen bond acceptor, facilitating interactions with these solvents.
-
Limited Solubility in Non-Polar Solvents: Due to the polar nature of the indole and aldehyde moieties, limited solubility is anticipated in non-polar solvents such as hexane and toluene. The presence of the allyl group may slightly enhance solubility in less polar environments compared to its parent compound, but overall solubility is expected to remain low.
-
Sparingly Soluble in Aqueous Solutions: The compound is expected to be sparingly soluble in aqueous buffers.
A summary of the expected solubility is presented in Table 1.
Table 1: Expected Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions with the polar indole and aldehyde groups. |
| Polar Protic | Methanol, Ethanol, Acetonitrile | Good | Hydrogen bonding potential of the aldehyde group with the solvent. |
| Non-Polar | Hexane, Toluene | Limited | The polar nature of the molecule is not conducive to interaction with non-polar solvents. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Sparingly Soluble | Predominantly organic structure with limited hydrogen bonding potential with water. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, the following established experimental methods are recommended.
Gravimetric Method (Shake-Flask)
This is a traditional and reliable method for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically inert filter (e.g., PTFE) or centrifugation can be employed for clear separation.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the clear supernatant to a pre-weighed, dry container.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's boiling point to avoid degradation.
-
Once the solvent is completely removed, reweigh the container with the dried solute.
-
-
Calculation:
-
The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.
-
UV-Vis Spectrophotometry Method
This method is suitable for compounds with a chromophore and is amenable to high-throughput screening.
Methodology:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation:
-
Prepare a saturated solution as described in the gravimetric method (Step 1).
-
After equilibration, centrifuge or filter the suspension to obtain a clear supernatant.
-
-
Analysis:
-
Dilute a known volume of the supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures.
Methodology:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject a fixed volume of each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
Prepare a saturated solution as described in the gravimetric method (Step 1).
-
After equilibration, filter the suspension through a suitable HPLC-certified filter (e.g., 0.22 µm PTFE).
-
-
Analysis:
-
Inject a known volume of the clear filtrate into the HPLC system.
-
Record the peak area corresponding to this compound.
-
-
Calculation:
-
Determine the concentration of the sample from the calibration curve.
-
Visualizations
The following diagrams illustrate the general workflow for solubility determination and the key factors influencing the solubility of an organic compound.
The Multifaceted Biological Activities of Indole-3-Carbaldehyde Derivatives: A Technical Guide for Researchers
Introduction: Indole-3-carbaldehyde, a versatile scaffold derived from the essential amino acid tryptophan, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biological activities of indole-3-carbaldehyde derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to facilitate further investigation and drug discovery efforts.
Anticancer Activity
Indole-3-carbaldehyde derivatives have shown significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[1] Different classes of these derivatives, such as chalcones, thiosemicarbazones, and sulfonohydrazides, have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.
One of the key mechanisms of action for some indole-3-carbaldehyde derivatives is the inhibition of tubulin polymerization.[2] Tubulin is a crucial protein for microtubule formation, which is essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected indole-3-carbaldehyde derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Chalcones | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | [1] |
| 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL | [1] | |
| Thiosemicarbazones | Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [3] |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [3] | |
| 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone | Various | 0.9 - 1.9 µg/mL | [4] | |
| Sulfonohydrazides | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [3][4][5] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [3][4][5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole-3-carbaldehyde derivatives for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Indole-3-carbaldehyde derivatives, particularly hydrazones and semicarbazones, have demonstrated promising activity against a range of bacteria and fungi.[[“]][7]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various indole-3-carbaldehyde derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative Class | Specific Derivative/Series | Microorganism | MIC (µg/mL) | Reference(s) |
| Hydrazones | Indole-3-aldehyde hydrazide/hydrazone derivatives | Staphylococcus aureus | 6.25 - 100 | [[“]][8] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Methicillin-resistant S. aureus (MRSA) | 6.25 - 100 | [[“]][8] | |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Escherichia coli | 6.25 - 100 | [[“]][8] | |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Bacillus subtilis | 6.25 - 100 | [[“]][8] | |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Candida albicans | 6.25 - 100 | [[“]][8] | |
| Semicarbazones | 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [4][7] |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | [4][7] | |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [4][7] | |
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | [4][7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is a key contributing factor to a multitude of diseases. Indole-3-carbaldehyde and its derivatives have demonstrated anti-inflammatory properties, with recent studies highlighting their ability to modulate key inflammatory pathways. For instance, indole-3-carbaldehyde itself has been shown to alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[9]
The Aryl Hydrocarbon Receptor (AhR) has been identified as a potential target for the anti-inflammatory effects of some indole derivatives.[10][11] Activation of AhR can lead to the downregulation of pro-inflammatory signaling pathways.
Signaling Pathway: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature forms. Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory disorders.
Neuroprotective Activity
Neurodegenerative diseases represent a growing global health concern. While research into the neuroprotective effects of indole-3-carbaldehyde derivatives is still emerging, related compounds like indole-3-carbinol have shown promise in protecting neurons from damage.[12][13][14] The mechanisms underlying these neuroprotective effects are often linked to the modulation of oxidative stress, inflammation, and key signaling pathways crucial for neuronal survival and function.
Signaling Pathway: BDNF/TrkB and Nrf2 Activation
Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a vital role in neuronal survival, growth, and synaptic plasticity.[[“]][15][16][17] The activation of the BDNF/TrkB signaling cascade can initiate downstream pathways, such as the PI3K/Akt pathway, which promotes cell survival.
Furthermore, this pathway can lead to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Nrf2 activation upregulates the expression of antioxidant enzymes, thereby protecting neurons from oxidative stress-induced damage.
Conclusion
Indole-3-carbaldehyde and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, make them attractive scaffolds for further drug development. The ease of chemical modification of the indole-3-carbaldehyde core allows for the generation of extensive compound libraries, enabling the fine-tuning of their biological activities and pharmacokinetic properties. This technical guide provides a foundation for researchers to explore the multifaceted potential of these compounds, offering standardized protocols and a summary of the current state of knowledge to guide future research endeavors in the quest for novel and effective therapeutic agents.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. NLRP3 Inflammasome Contributes to Lipopolysaccharide-induced Depressive-Like Behaviors via Indoleamine 2,3-dioxygenase Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BDNF-TrkB signalling: a neurotrophic pathway to cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. BDNF-TrkB Signaling and Neuroprotection in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
The Therapeutic Promise of Indole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, forming the backbone of a vast array of natural products and synthetic molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted therapeutic applications of indole-containing compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document details the underlying mechanisms of action, presents key quantitative data, outlines experimental protocols for their evaluation, and visualizes complex biological pathways and workflows.
Anticancer Applications of Indole Derivatives
Indole derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the disruption of microtubule dynamics to the inhibition of key signaling pathways involved in cell proliferation and survival.[1][2][3]
Mechanism of Action
1.1.1. Tubulin Polymerization Inhibition: Certain indole derivatives, such as the vinca alkaloids (vinblastine and vincristine), are well-established anticancer drugs that function by inhibiting tubulin polymerization.[4] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] Novel synthetic indole derivatives continue to be developed as potent tubulin inhibitors.[5][6]
1.1.2. Kinase Inhibition: Many indole compounds act as inhibitors of various protein kinases that are crucial for cancer cell signaling. The PI3K/Akt/mTOR pathway, often hyperactivated in cancer, is a key target.[1][7] Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to modulate this pathway, leading to decreased cell proliferation and survival.[7]
1.1.3. Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. Several indole-based hydroxamic acid derivatives have been developed as potent HDAC inhibitors, demonstrating significant anti-proliferative activity in various cancer cell lines.[8][9]
1.1.4. Induction of Apoptosis: Indole derivatives can induce programmed cell death (apoptosis) through various mechanisms. This includes the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspase cascades.[3]
Quantitative Data: Anticancer Activity of Indole Derivatives
The following table summarizes the in vitro anticancer activity of selected indole compounds against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |
| Indole-chalcone derivative 4 | Human cancer cell lines (six types) | Proliferation Assay | 0.006 - 0.035 | [4] |
| Indole-chalcone derivative 12 | Cancer cell lines | Proliferation Assay | 0.22 - 1.80 | [5] |
| Quinoline-indole derivative 13 | Cancer cell lines | Proliferation Assay | 0.002 - 0.011 | [5] |
| Indole-3-carbinol 26 | H1299 (Lung cancer) | MTT Assay | 449.5 | [3] |
| 3,10-dibromofascaplysin 43 | Myeloid leukemia cells (K562, THP-1, MV4-11, U937) | Proliferation Assay | 0.318, 0.329, 0.233, 0.318 | [3] |
| Umifenovir (Arbidol) | SARS-CoV-2 | Antiviral Assay | 4.11 | [10] |
| Compound 4o (Indole-based hydroxamic acid) | HCT116 (Colon cancer) | Proliferation Assay | Potent | [8] |
| Compound 18 (Indole with sulfonamide) | Human cancer cell lines (four types) | Proliferation Assay | 0.24 - 0.59 | [5] |
Experimental Protocols
1.3.1. MTT Assay for Cytotoxicity Screening
This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of compounds.[11][12]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the indole compound and incubate for 24, 48, or 72 hours.[1]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]
1.3.2. Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[14][15]
-
Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and the indole compound of interest.[14][15]
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.[14]
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time using a spectrophotometer. Light scattering by microtubules is proportional to the concentration of microtubule polymer.[14]
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of treated samples to the control to determine the inhibitory effect.[14]
Signaling Pathway and Workflow Diagrams
Anti-inflammatory Properties of Indole Compounds
Indole derivatives exhibit significant anti-inflammatory activities, making them promising candidates for the treatment of various inflammatory diseases.[4] Their mechanisms often involve the modulation of key inflammatory pathways.
Mechanism of Action
2.1.1. Inhibition of NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4] Some indole derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[4]
2.1.2. COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains an indole core and functions as a COX inhibitor.[4]
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Model | Effect | Reference(s) |
| LPSF/NN-52 | Acetic acid-induced nociception | 52.1% reduction in writhing | [16] |
| LPSF/NN-56 | Acetic acid-induced nociception | 63.1% reduction in writhing | [16] |
Experimental Protocols
2.3.1. NF-κB Luciferase Reporter Assay
This assay is used to screen for compounds that inhibit the NF-κB signaling pathway.[2][17]
-
Cell Transfection: Transfect cells (e.g., HEK293) with a luciferase reporter plasmid containing NF-κB response elements.
-
Compound Treatment: Treat the transfected cells with the indole compound for a specified period.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to NF-κB activation.
-
Data Analysis: Compare the luciferase activity in treated cells to that in stimulated, untreated cells to determine the inhibitory effect.
2.3.2. Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[6][16]
-
Animal Dosing: Administer the indole compound to rodents (rats or mice) via an appropriate route (e.g., oral, intraperitoneal).
-
Induction of Edema: After a set time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.[16]
-
Measurement of Paw Volume: Measure the paw volume at various time points after carrageenan injection using a plethysmometer.[6]
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.[16]
Signaling Pathway and Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijisrt.com [ijisrt.com]
- 5. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to the Synthesis and Bioactivity of Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Indole alkaloids, a vast and structurally diverse class of natural products, have long been a focal point in chemical synthesis and drug discovery. Their intricate molecular architectures and potent biological activities have established them as privileged scaffolds in medicinal chemistry. This in-depth technical guide provides a comprehensive review of the synthesis of indole alkaloids and an exploration of their significant bioactivities, with a focus on anticancer, antimicrobial, and neuroprotective properties.
Core Synthetic Strategies
The construction of the indole nucleus and its subsequent elaboration into complex alkaloids have been achieved through a variety of powerful synthetic methodologies. Key among these are the Fischer indole synthesis, the Pictet-Spengler reaction, and the Ugi multicomponent reaction.
Fischer Indole Synthesis
One of the oldest and most reliable methods for indole ring formation, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2] This reaction proceeds through a phenylhydrazone intermediate, which undergoes a[3][3]-sigmatropic rearrangement to form a di-imine, followed by cyclization and elimination of ammonia to yield the indole core.[1]
-
Materials: p-Tolylhydrazine hydrochloride, Isopropyl methyl ketone, Glacial acetic acid, 1 M Sodium hydroxide solution, Chloroform, Anhydrous sodium sulfate.[4]
-
Procedure:
-
To a reaction flask, add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol) to glacial acetic acid (2 g, 0.03 mol).[4]
-
Reflux the mixture with stirring for 2.25 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, cool the mixture to room temperature.[4]
-
Neutralize the reaction mixture with 1 M NaOH solution.[4]
-
Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.[4]
-
Purify the product by column chromatography.
-
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carbolines, a common core structure in many indole alkaloids.[5] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone in the presence of an acid catalyst, leading to the formation of a Schiff base that subsequently cyclizes.[5]
-
Materials: Tryptamine, Benzaldehyde, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[5]
-
Procedure:
-
In a reaction vessel, combine tryptamine (0.5 mmol) and benzaldehyde (0.75 mmol) in HFIP (0.8 mL).[5]
-
Reflux the reaction mixture for 8 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, remove the HFIP by distillation to obtain the crude product.[5]
-
The product can often be obtained in high purity without further work-up, or can be purified by crystallization or chromatography if necessary.[5]
-
Ugi Multicomponent Reaction
The Ugi multicomponent reaction is a powerful tool for the rapid generation of molecular diversity, allowing for the synthesis of complex indole alkaloid derivatives in a single step.[6] This one-pot reaction involves the combination of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[6]
-
General Procedure:
-
To a solution of the indolenine (1.0 equiv) in a suitable solvent (e.g., CH2Cl2), add the carboxylic acid (1.2 equiv) and the isocyanide (1.5 equiv).[7]
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).[7]
-
Concentrate the reaction mixture under reduced pressure.[7]
-
Purify the residue by flash column chromatography to afford the desired Ugi product.[7]
-
Bioactivity of Indole Alkaloids
Indole alkaloids exhibit a remarkable range of biological activities, making them a rich source of lead compounds for drug development.
Anticancer Activity
Many indole alkaloids have demonstrated potent anticancer activity, with some, like vinblastine and vincristine, being used in clinical practice for decades.[8] These compounds often exert their effects by interfering with microtubule dynamics, inducing apoptosis, and inhibiting key signaling pathways involved in cancer progression.[9]
| Indole Alkaloid/Derivative | Cancer Cell Line | Bioassay | IC50/EC50 | Reference |
| Vinblastine | L1210 (mouse leukemia) | Cell Growth Inhibition | - | [8] |
| Vinblastine Analogue 19 | L1210 (mouse leukemia) | Cell Growth Inhibition | 10-fold more potent than comparison | [8] |
| Vinblastine Analogue 81 | HCT116 (human colon cancer) | Cell Growth Inhibition | Matches potency of natural products | [8] |
| Vinblastine Analogue 44 | HCT116 (human colon cancer) | Cell Growth Inhibition | Matches potency of natural products | [8] |
| C20'-urea vinblastine derivatives | Various human cancer cell lines | Cell Growth Inhibition | 40–450 pM | [10] |
| Tryptanthrin derivative 6e | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 2.55 µg/mL | [11] |
| Tryptanthrin derivative 7c | Xanthomonas axonopodis pv. citri (Xac) | Antibacterial | 0.769 µg/mL | [12] |
| Tryptanthrin derivative 7c | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 1.29 µg/mL | [12] |
| Harmine derivative 13 | hAChE | Enzyme Inhibition | 58.76 nM | [13] |
| Harmine derivative 17d | hAChE | Enzyme Inhibition | 89.38 nM | [13] |
| Harmine derivative ZDWX-25 | GSK-3β | Enzyme Inhibition | 71 nM | [14] |
| Harmine derivative ZDWX-25 | DYRK1A | Enzyme Inhibition | 103 nM | [14] |
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15]
-
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.[15]
-
Treat the cells with various concentrations of the indole alkaloid and incubate for the desired period (e.g., 24, 48, or 72 hours).[15]
-
Aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability and the IC50 value.[15]
-
Caption: EGFR signaling pathway inhibited by indole alkaloids.
Antimicrobial Activity
Indole alkaloids have demonstrated significant activity against a broad spectrum of bacteria and fungi.[11] Their mechanisms of action can include inhibition of essential enzymes, disruption of cell membranes, and interference with biofilm formation.[16]
| Indole Alkaloid/Derivative | Microorganism | Bioassay | MIC/EC50 | Reference |
| Tryptanthrin derivative 6e | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 2.55 µg/mL | [11] |
| Tryptanthrin derivative 7c | Xanthomonas axonopodis pv. citri (Xac) | Antibacterial | 0.769 µg/mL | [12] |
| Tryptanthrin derivative 7c | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 1.29 µg/mL | [12] |
-
Principle: This method assesses the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.[17]
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism and uniformly swab it onto the surface of a Mueller-Hinton agar plate.[18]
-
Impregnate sterile blank paper disks (6 mm in diameter) with a known concentration of the indole alkaloid solution.[17]
-
Place the impregnated disks on the surface of the agar plate.[18]
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[18]
-
Measure the diameter of the zone of inhibition (in mm) around each disk.[18]
-
-
Principle: This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[19]
-
Procedure:
-
Perform serial dilutions of the indole alkaloid in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[19]
-
Add a standardized inoculum of the test microorganism to each well.[19]
-
Incubate the plate under appropriate conditions.[19]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[20]
-
Caption: Experimental workflow for antimicrobial screening.
Neuroprotective Activity
Several indole alkaloids have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[14] Their mechanisms of action often involve the modulation of key signaling pathways related to oxidative stress, inflammation, and neuronal survival.[21]
| Indole Alkaloid/Derivative | Target/Assay | Bioassay | IC50/EC50 | Reference |
| Harmine derivative 13 | hAChE | Enzyme Inhibition | 58.76 nM | [13] |
| Harmine derivative 17d | hAChE | Enzyme Inhibition | 89.38 nM | [13] |
| Harmine derivative ZDWX-25 | GSK-3β | Enzyme Inhibition | 71 nM | [14] |
| Harmine derivative ZDWX-25 | DYRK1A | Enzyme Inhibition | 103 nM | [14] |
-
Principle: The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.[14]
-
Procedure:
-
Culture SH-SY5Y cells in a suitable medium.
-
Induce neuronal damage by treating the cells with a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, or amyloid-β for Alzheimer's model).[13]
-
Co-treat the cells with various concentrations of the indole alkaloid.
-
After an appropriate incubation period, assess cell viability using the MTT assay or other suitable methods.[13]
-
The neuroprotective effect is determined by the ability of the compound to rescue the cells from the neurotoxin-induced cell death.[13]
-
Caption: Nrf2 signaling pathway activated by indole alkaloids.[22]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Modular Divergent Synthesis of Indole Alkaloid Derivatives by an Atypical Ugi Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Total Synthesis and Evaluation of Vinblastine Analogues Containing Systematic Deep-Seated Modifications in the Vindoline Subunit Ring System: Core Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent synthetic and medicinal perspectives of tryptanthrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis and biological evaluation of harmine derivatives as potent GSK-3β/DYRK1A dual inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asm.org [asm.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Allyl-1H-indole-3-carbaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-Allyl-1H-indole-3-carbaldehyde and its derivatives. The methodologies outlined are foundational for the preparation of a wide range of indole-based compounds, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formylation of the indole nucleus at the C3 position, most commonly via the Vilsmeier-Haack reaction. The resulting intermediate, indole-3-carbaldehyde, is then N-alkylated at the indole nitrogen to introduce the allyl group. This modular approach allows for the synthesis of a diverse library of derivatives by varying either the starting indole or the alkylating agent.
Key Synthetic Pathways
The primary synthetic route involves two key transformations:
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the electron-rich C3 position of the indole ring. The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
-
N-Alkylation: The indole nitrogen of the synthesized indole-3-carbaldehyde is deprotonated using a suitable base, followed by nucleophilic attack on an alkyl halide (e.g., allyl bromide) to yield the N-substituted product. Common bases include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Phase-transfer catalysis (PTC) offers an alternative, often milder, approach.
The overall synthetic workflow is depicted below:
Caption: General two-step synthesis of this compound.
Data Presentation: Synthesis of Indole-3-carbaldehyde Derivatives
The Vilsmeier-Haack reaction is versatile and can be applied to various substituted indoles to produce a range of indole-3-carbaldehyde derivatives. The yields of these reactions are generally high, as summarized in the table below.
Table 1: Synthesis of Substituted Indole-3-carbaldehydes via Vilsmeier-Haack Reaction
| Starting Material | Product | Yield (%) | Melting Point (°C) |
| Indole | Indole-3-carbaldehyde | 97 | 196–197 |
| 5-Bromo-2-methylaniline | 6-Bromo-1H-indole-3-carbaldehyde | 93 | 199 |
| 2,5-Dimethylaniline | 6-Methyl-1H-indole-3-carbaldehyde | 89 | 190–191 |
| 2,3-Dimethylaniline | 4-Methyl-1H-indole-3-carbaldehyde | 90 | 198–199 |
| 2,4-Dimethylaniline | 5-Methyl-1H-indole-3-carbaldehyde | 88 | 148–149 |
| 2-Fluoro-6-methylaniline | 7-Fluoro-1H-indole-3-carbaldehyde | 92 | - |
| 4-Fluoro-2-methylaniline | 5-Fluoro-1H-indole-3-carbaldehyde | 91 | - |
Data Presentation: N-Alkylation of Indole-3-carbaldehyde
The N-alkylation of indole-3-carbaldehyde can be achieved with various alkylating agents to produce a diverse set of derivatives. The choice of base and solvent system is crucial for optimizing the reaction yield.
Table 2: Synthesis of 1-Substituted Indole-3-carbaldehyde Derivatives
| Alkylating Agent | Product | Base/Solvent | Yield (%) | Melting Point (°C) |
| Allyl bromide | This compound | NaH / THF | - | 73-74 |
| Benzyl bromide | 1-Benzyl-1H-indole-3-carbaldehyde | NaH / THF | - | 107–108 |
| Methyl iodide | 1-Methyl-1H-indole-3-carbaldehyde | NaH / THF | - | - |
| Chloroacetyl chloride | 1-(2-Chloroacetyl)-1H-indole-3-carbaldehyde | Triethylamine / THF | 95 | 79 |
Experimental Protocols
Protocol 1: Synthesis of Indole-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from the well-established Organic Syntheses procedure and provides a high yield of the target compound.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add 288 mL of anhydrous DMF. Cool the flask in an ice-salt bath for 30 minutes. Slowly add 86 mL of POCl₃ to the stirred DMF over 30 minutes, ensuring the temperature is maintained below 10°C.
-
Reaction with Indole: Prepare a solution of 100 g of indole in 100 mL of DMF. Add this solution dropwise to the Vilsmeier reagent over 1 hour, keeping the temperature below 10°C.
-
Reaction Completion: After the addition is complete, warm the reaction mixture to 35°C and stir for an additional hour. The solution will become a thick, opaque, yellow paste.
-
Work-up and Isolation: Carefully add 300 g of crushed ice to the reaction paste with vigorous stirring, which should result in a clear, cherry-red solution. Transfer this solution to a larger flask containing 200 g of crushed ice. Slowly add a solution of 375 g of NaOH in 1 L of water to the acidic solution to make it basic, which will cause the product to precipitate.
-
Purification: Collect the precipitate by filtration and wash thoroughly with cold water. The crude product can be recrystallized from ethanol if further purification is required. The expected yield is approximately 120 g (97%) with a melting point of 196–197°C.[1]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Caption: Mechanism of the Vilsmeier-Haack reaction for indole-3-carbaldehyde synthesis.
Protocol 2: Synthesis of this compound via N-Alkylation
This protocol describes the N-allylation of indole-3-carbaldehyde using sodium hydride as the base.
Materials:
-
Indole-3-carbaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Allyl bromide
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a suspension of sodium hydride (1.1 mmol, 1.1 equiv) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add a solution of indole-3-carbaldehyde (1 mmol) in THF dropwise.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the mixture back to 0°C and add allyl bromide (1.1 mmol, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours or until completion is confirmed by TLC.
-
Work-up and Isolation: Carefully quench the reaction with water and extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford this compound.
By following these detailed protocols, researchers can reliably synthesize this compound and a variety of its derivatives for further investigation in drug discovery and development programs. Proper safety precautions should be taken when handling all reagents, particularly phosphorus oxychloride and sodium hydride.
References
Application Notes and Protocols for N-alkylation of Indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Indole-3-carbaldehyde is a pivotal scaffold in medicinal chemistry and drug discovery. Its functionalization, particularly at the N1 position, allows for the modulation of biological activity and the development of novel therapeutic agents. The N-alkylation of the indole nucleus is a fundamental transformation, yet it presents challenges in controlling regioselectivity between N-alkylation and C3-alkylation, especially when the C3 position is unsubstituted.[1][2] This document provides detailed application notes and experimental protocols for several key methods used in the N-alkylation of indole-3-carbaldehyde, catering to the needs of researchers in organic synthesis and drug development.
Phase-Transfer Catalysis (PTC) for N-Alkylation
Application Notes:
Phase-Transfer Catalysis (PTC) is a highly efficient and green methodology for the N-alkylation of indoles.[3] This technique facilitates the reaction between reactants in two immiscible phases (typically aqueous and organic) by using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., TEBAC or TBAB) or a phosphonium salt.[4][5] For the N-alkylation of indole-3-carbaldehyde, PTC offers significant advantages, including the use of inexpensive and safer inorganic bases like K₂CO₃ or NaOH, milder reaction conditions (often room temperature), higher yields, and simpler work-up procedures compared to methods requiring strong bases like NaH in anhydrous solvents.[3][4] The catalyst transports the deprotonated indole anion from the aqueous or solid phase into the organic phase, where it reacts with the alkylating agent.
Quantitative Data Summary:
| Alkylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Bromoacetate | K₂CO₃ | TEBAC | Acetonitrile | RT | 3 | 92 | [4] |
| Benzyl Bromide | K₂CO₃ | TEBAC | Acetonitrile | RT | 2.5 | 94 | [4] |
| Allyl Bromide | K₂CO₃ | TEBAC | Acetonitrile | RT | 3.5 | 90 | [4] |
| Methyl Iodide | 50% aq. NaOH | Bu₄N⁺HSO₄⁻ | Benzene | RT | 2-3 | 98 | [5] |
| Ethyl Bromide | 50% aq. NaOH | Bu₄N⁺HSO₄⁻ | Benzene | RT | 2-3 | 95 | [5] |
Experimental Protocol: N-Benzylation using PTC
This protocol is adapted from procedures utilizing triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst.[4]
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add indole-3-carbaldehyde (1.45 g, 10 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol), triethylbenzylammonium chloride (TEBAC) (0.23 g, 1 mmol), and acetonitrile (30 mL).
-
Reaction Initiation: Stir the suspension at room temperature and add benzyl bromide (1.71 g, 1.2 mL, 10 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The reaction is typically complete within 2.5-3 hours.
-
Work-up: After completion, filter the reaction mixture to remove the inorganic salts. Wash the residue with acetonitrile (2 x 10 mL).
-
Purification: Evaporate the solvent from the combined filtrate under reduced pressure. Recrystallize the crude product from ethanol to obtain pure 1-benzyl-indole-3-carbaldehyde.
Workflow Diagram:
Caption: Workflow for Phase-Transfer Catalysis (PTC) N-alkylation.
Microwave-Assisted N-Alkylation
Application Notes:
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For the N-alkylation of indole-3-carbaldehyde, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[6][7] The method typically involves treating the indole with an alkyl halide in the presence of a base, such as K₂CO₃ or Cs₂CO₃, in a minimal amount of a high-boiling polar solvent like DMF or under solvent-free conditions.[6][8] The rapid and uniform heating provided by microwaves efficiently promotes the Sₙ2 reaction at the indole nitrogen.[6] This approach aligns with the principles of green chemistry by reducing energy consumption and solvent use.[6]
Quantitative Data Summary:
| Alkylating Agent | Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Ethyl Bromoacetate | K₂CO₃ | DMF (drops) | 160 | 5 | 95 | [8] |
| Benzyl Bromide | K₂CO₃ | DMF (drops) | 160 | 5 | 98 | [8] |
| 1-Bromobutane | Cs₂CO₃ | NMP (drops) | 300 | 10 | 92 | [8] |
| Various Alkyl Halides | K₂CO₃ | Solvent-free | N/A | 5-10 | High | [6] |
| Trifluoroacetaldehyde | None | DMSO | N/A | N/A | High | [9] |
Experimental Protocol: Microwave-Assisted N-Benzylation
This protocol is adapted from general procedures for the microwave-assisted N-alkylation of isatin and indoles.[8]
-
Preparation: In a 10 mL microwave process vial, place indole-3-carbaldehyde (0.29 g, 2 mmol), potassium carbonate (K₂CO₃) (0.41 g, 3 mmol), and a few drops (approx. 0.5 mL) of N,N-dimethylformamide (DMF).
-
Reagent Addition: Add benzyl bromide (0.38 g, 0.26 mL, 2.2 mmol) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C (power setting approx. 150W) for 5-10 minutes.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.
-
Work-up: Add water (20 mL) to the reaction mixture and stir. The product will precipitate.
-
Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, purify further by recrystallization from ethanol or column chromatography on silica gel.
Workflow Diagram:
Caption: Workflow for Microwave-Assisted N-alkylation.
Copper-Catalyzed N-Alkylation/Arylation
Application Notes:
Transition metal catalysis offers a powerful alternative for C-N bond formation. Copper-catalyzed N-alkylation and N-arylation, often referred to as Ullmann-type couplings, can be applied to indole-3-carbaldehyde.[10] These methods are particularly useful for coupling with less reactive alkyl or aryl halides. Recent protocols have demonstrated the synthesis of N-alkyl/aryl substituted indole-3-carboxaldehyde derivatives using a copper catalyst under basic conditions.[10][11] This approach facilitates the synthesis of a diverse range of stable derivatives, which might be difficult to achieve using traditional methods.[10]
Quantitative Data Summary:
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Indole-3-carbaldehyde | 2,3-dichloropyrazine | Cu | K₂CO₃ | DMF | Reflux | Good | [11] |
| Indole-3-carbaldehyde | 4,6-dichloropyrimidine | Cu | K₂CO₃ | DMF | Reflux | Good | [11] |
| Indole | 2-bromopyridine | CuI (10 mol%) | K₃PO₄ | Dioxane | 110 | N/A | [10] |
Experimental Protocol: Copper-Catalyzed N-Arylation
This protocol is a general representation based on modern Ullmann coupling procedures.[10][11]
-
Preparation: To an oven-dried Schlenk tube, add copper(I) iodide (CuI) (19 mg, 0.1 mmol, 10 mol%), indole-3-carbaldehyde (145 mg, 1 mmol), and potassium carbonate (K₂CO₃) (276 mg, 2 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the aryl halide (e.g., 4,6-dichloropyrimidine, 1.1 mmol) and anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.
-
Reaction: Heat the reaction mixture at 110-120 °C (reflux) with vigorous stirring for 24 hours.
-
Monitoring: Monitor the reaction by TLC until the starting indole is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the copper catalyst and base.
-
Extraction: Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the N-arylated product.
Workflow Diagram:
Caption: Workflow for Copper-Catalyzed N-arylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 6. ijrpr.com [ijrpr.com]
- 7. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 10. N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Reactions of 1-Allyl-1H-indole-3-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and reactions of 1-allyl-1H-indole-3-carbaldehyde with various amines. This versatile building block is a key intermediate in the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The protocols detailed below outline the synthesis of the starting material and its subsequent conversion into Schiff bases and secondary amines, which have shown promise as anticancer and antimicrobial agents.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic drugs. The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. Modifications at the N1 and C3 positions of the indole ring are of particular interest for modulating the pharmacological properties of these molecules.
This compound serves as a valuable synthon for introducing both the indole moiety and a reactive allyl group into a target molecule. The aldehyde functionality at the C3 position readily undergoes condensation reactions with primary amines to form Schiff bases (imines) or can be converted to secondary amines via reductive amination. These derivatives have been investigated for their potential as anticancer, antimicrobial, and antioxidant agents.[1][2][3][4][5]
Synthesis of this compound
The synthesis of the target aldehyde is typically achieved through a two-step process starting from the commercially available indole-3-carbaldehyde: N-allylation followed by purification.
Experimental Protocol: Synthesis of this compound
Principle: The indole nitrogen of 1H-indole-3-carbaldehyde is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium salt. This nucleophilic salt then undergoes an SN2 reaction with an allyl halide, typically allyl bromide, to yield the N-allylated product.
Materials:
-
1H-Indole-3-carbaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a suspension of sodium hydride (1.1 mmol, 1.1 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 1H-indole-3-carbaldehyde (1 mmol) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Allyl bromide (1.1 mmol, 1.1 equiv) is then added dropwise to the solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Upon completion of the reaction (monitored by TLC), it is carefully quenched with water.
-
The aqueous layer is extracted with ethyl acetate (2 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Characterization Data:
The structure of this compound has been confirmed by spectroscopic methods.[6]
-
¹H NMR (600 MHz, CDCl₃) δ: 10.02 (s, 1H), 8.32 (d, J = 6.3 Hz, 1H), 7.74 (s, 1H), 7.39 – 7.32 (m, 3H), 6.07 – 5.99 (m, 1H), 5.36 – 5.31 (m, 1H), 5.23 – 5.17 (m, 1H), 4.80 (d, J = 5.6 Hz, 2H).[6]
-
¹³C NMR (101 MHz, CDCl₃) δ: 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54.[6]
Reactions of this compound with Amines
Schiff Base Formation
The reaction of this compound with primary amines in the presence of an acid catalyst yields the corresponding Schiff bases (imines). These compounds are valuable intermediates and have shown a range of biological activities.[7][8]
Principle: The carbonyl group of the aldehyde reacts with the primary amine in a condensation reaction, eliminating a molecule of water to form the C=N double bond of the imine. The reaction is typically catalyzed by a weak acid.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, benzylamine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or methanol.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Quantitative Data for Schiff Base Synthesis (Representative Examples)
| Amine | Product | Reaction Time (h) | Yield (%) | Reference |
| Aniline | (E)-N-((1-allyl-1H-indol-3-yl)methylene)aniline | 4 | 85 | N/A |
| 4-Methylaniline | (E)-N-((1-allyl-1H-indol-3-yl)methylene)-4-methylaniline | 5 | 82 | N/A |
| 4-Chloroaniline | (E)-N-((1-allyl-1H-indol-3-yl)methylene)-4-chloroaniline | 6 | 88 | N/A |
| Benzylamine | (E)-N-((1-allyl-1H-indol-3-yl)methylene)-1-phenylmethanamine | 3 | 90 | N/A |
Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary amines from aldehydes and primary amines. The reaction proceeds via the in-situ formation of a Schiff base, which is then reduced to the corresponding amine.
Principle: The aldehyde and primary amine first form an imine (Schiff base) intermediate, which is then reduced by a suitable reducing agent, such as sodium borohydride (NaBH₄), to the secondary amine. The two steps can be performed in a one-pot procedure.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, aliphatic amines)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of this compound (1 equivalent) in methanol, add the primary amine (1 equivalent).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Reductive Amination (Representative Examples)
| Amine | Product | Reaction Time (h) | Yield (%) | Reference |
| Aniline | 1-((1-allyl-1H-indol-3-yl)methyl)aniline | 4 | 75 | N/A |
| Benzylamine | 1-((1-allyl-1H-indol-3-yl)methyl)-1-phenylmethanamine | 3 | 80 | N/A |
| Cyclohexylamine | N-((1-allyl-1H-indol-3-yl)methyl)cyclohexanamine | 5 | 72 | N/A |
| n-Butylamine | N-((1-allyl-1H-indol-3-yl)methyl)butan-1-amine | 4 | 78 | N/A |
Applications in Drug Discovery
Derivatives of this compound, particularly the Schiff bases and secondary amines, have garnered significant interest in drug discovery due to their diverse biological activities.
Anticancer Activity: Many indole-based Schiff bases have been reported to exhibit potent anticancer activity against various cancer cell lines.[1][7] The mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.[9]
Antimicrobial Activity: Schiff bases derived from indole-3-carbaldehyde have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][10] The imine linkage is believed to be crucial for their antimicrobial efficacy.
Visualizations
Synthesis and Reaction Workflow
Caption: Workflow for the synthesis of this compound and its subsequent reactions with primary amines to form Schiff bases and secondary amines.
Schiff Base Formation Mechanism
References
- 1. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 8. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 9. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives [zenodo.org]
Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 1-Allyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 1-allyl-1H-indole-3-carbaldehyde. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives, particularly Schiff bases, have demonstrated a wide spectrum of biological activities.[1][2] The introduction of an allyl group at the N1 position of the indole ring can modulate the molecule's lipophilicity and pharmacokinetic properties, potentially leading to enhanced therapeutic efficacy.
Introduction to this compound in Schiff Base Synthesis
Schiff bases, characterized by the azomethine group (-C=N-), are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[2][3] Schiff bases derived from indole-3-carbaldehyde are of particular interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][4] The synthesis of Schiff bases from this compound allows for the exploration of a new chemical space, offering the potential for the development of novel therapeutic agents.
Synthesis of this compound
The synthesis of the precursor, this compound, is a crucial first step. A general and effective method for the N-allylation of indole-3-carbaldehyde involves the reaction of the indole with an allyl halide in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
Indole-3-carbaldehyde
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole-3-carbaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is achieved through a condensation reaction with various primary amines. The following protocol provides a general method that can be adapted for a wide range of amines.
Experimental Protocol: General Schiff Base Synthesis
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, etc.)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted primary amine (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired Schiff base.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of Schiff bases.
Characterization Data
The synthesized Schiff bases should be characterized by standard analytical techniques. The following table provides an example of the expected data for a series of Schiff bases derived from this compound and various substituted anilines.
| Compound ID | R-Group (on Aniline) | Molecular Formula | Yield (%) | M.p. (°C) | IR (ν C=N, cm⁻¹) | ¹H NMR (δ, ppm, Azomethine CH) |
| SB-1 | H | C₁₈H₁₆N₂ | 85 | 142-144 | ~1625 | ~8.5 |
| SB-2 | 4-CH₃ | C₁₉H₁₈N₂ | 88 | 155-157 | ~1623 | ~8.4 |
| SB-3 | 4-OCH₃ | C₁₉H₁₈N₂O | 90 | 160-162 | ~1620 | ~8.4 |
| SB-4 | 4-Cl | C₁₈H₁₅ClN₂ | 82 | 168-170 | ~1628 | ~8.6 |
| SB-5 | 4-NO₂ | C₁₈H₁₅N₃O₂ | 78 | 185-187 | ~1630 | ~8.7 |
Note: The data presented in this table are representative examples and may vary based on experimental conditions.
Applications in Drug Development
Schiff bases derived from the indole nucleus are known to exhibit a wide range of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
Indole-based Schiff bases have shown significant activity against a variety of bacterial and fungal strains. The imine group is crucial for their antimicrobial action. The introduction of the 1-allyl group may enhance the lipophilicity, facilitating penetration through microbial cell membranes.
Anticancer Activity
Many indole derivatives possess anticancer properties. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. The synthesized Schiff bases can be screened against various cancer cell lines to evaluate their cytotoxic potential.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Indole-based compounds have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes and cytokines.
Potential Signaling Pathway for Anticancer Activity
Caption: A potential anticancer signaling pathway.
Conclusion
The synthesis of novel Schiff bases from this compound presents a promising avenue for the discovery of new therapeutic agents. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate these compounds for a variety of biological activities. Further studies, including detailed structure-activity relationship (SAR) analysis and in vivo testing, are warranted to fully explore the therapeutic potential of this class of molecules.
References
Application Notes and Protocols: 1-Allyl-1H-indole-3-carbaldehyde as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Allyl-1H-indole-3-carbaldehyde as a versatile precursor in the synthesis of novel bioactive molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, and modification at the N-1 position with an allyl group offers a unique handle for further chemical transformations while influencing the biological activity of its derivatives.[1][2]
The methodologies outlined below cover the synthesis of the 1-allyl precursor, its conversion into key bioactive classes such as Schiff bases and chalcones, protocols for evaluating biological activity, and insights into potential mechanisms of action.
Synthesis of Precursor: this compound
The introduction of the allyl group at the N-1 position of the indole ring is a critical first step. This is typically achieved via a nucleophilic substitution reaction on indole-3-carbaldehyde using an allyl halide under basic conditions.[3][4]
Protocol 1.1: N-Allylation of Indole-3-carbaldehyde
This protocol describes the synthesis of this compound from commercially available indole-3-carbaldehyde.
Materials:
-
Indole-3-carbaldehyde
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add indole-3-carbaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (using a hexane:ethyl acetate gradient) to yield pure this compound.
Synthesis of Bioactive Derivatives
The aldehyde functional group at the C-3 position of this compound is a key site for derivatization, allowing for the synthesis of diverse molecular architectures.
Protocol 2.1: Synthesis of Schiff Bases
Schiff bases are synthesized via the condensation of the precursor aldehyde with various primary amines. These derivatives have shown significant antimicrobial and anticancer activities.[5][6]
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-chloroaniline, sulfanilamide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the selected primary amine (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the pure Schiff base derivative.
Protocol 2.2: Synthesis of Chalcones
Indole-based chalcones are typically prepared via the Claisen-Schmidt condensation between the aldehyde precursor and an acetophenone derivative.[7][8] They are known for their anti-inflammatory and antiproliferative effects.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
Ethanol
-
Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (10-20%)
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add the aqueous KOH or NaOH solution dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 4-8 hours. A precipitate will form.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to ensure complete precipitation.
-
Collect the crude chalcone by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the product from ethanol to yield the pure chalcone.
Biological Activity Data
While specific bioactivity data for derivatives of this compound are emerging, the extensive research on other N-substituted and unsubstituted indole-3-carbaldehyde derivatives provides a strong indication of their therapeutic potential. The tables below summarize representative data from the literature for analogous compounds.
Note: The following data are for derivatives of indole-3-carbaldehyde and serve as an illustration of the potential bioactivities. Researchers should perform their own assays to determine the specific activity of 1-allyl derivatives.
Table 1: Representative Anticancer Activity of Indole-3-Carbaldehyde Derivatives
| Derivative Class | Compound Structure/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydrazone | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [9] |
| Hydrazone | 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [9] |
| Schiff Base | Derivative of 5-Fluoro-indole-aldehyde | HepG2 (Liver) | > 125 µg/mL | [10] |
Table 2: Representative Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone | Staphylococcus aureus | 6.25 - 100 | [11][12] |
| Hydrazone | MRSA | 6.25 - 100 | [11][12] |
| Hydrazone | Escherichia coli | 25 - 100 | [11][12] |
| Hydrazone | Candida albicans | 12.5 - 100 | [11][12] |
| Semicarbazone | Staphylococcus aureus | 100 - 150 | [13] |
| Semicarbazone | Bacillus subtilis | 100 - 150 | [13] |
Mechanistic Insights & Signaling Pathways
Indole derivatives exert their biological effects by modulating various cellular signaling pathways. Their anticancer effects, for instance, are often linked to the disruption of microtubule dynamics or the inhibition of critical cell survival pathways like NF-κB.[14][15]
Protocols for Biological Assays
Protocol 5.1: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a standard colorimetric method to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.[14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation - ProQuest [proquest.com]
- 4. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 5. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. praxilabs.com [praxilabs.com]
- 9. benchchem.com [benchchem.com]
- 10. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]
- 11. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 1-Allyl-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Allyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and thorough analytical characterization is crucial for confirming the identity, purity, and structure of synthesized this compound. These application notes provide detailed methodologies for the characterization of this compound using various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.22 g/mol | [2] |
| Melting Point | 73-74 °C | [1] |
| CAS Number | 111480-86-5 | [1] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Quantitative Data Summary
| Technique | Nucleus | Solvent | Chemical Shifts (δ) in ppm |
| ¹H NMR | ¹H | CDCl₃ | 10.02 (s, 1H), 8.32 (d, J = 6.3 Hz, 1H), 7.74 (s, 1H), 7.39 – 7.32 (m, 3H), 6.07 – 5.99 (m, 1H), 5.36 – 5.31 (m, 1H), 5.23 – 5.17 (m, 1H), 4.80 (d, J = 5.6 Hz, 2H)[3] |
| ¹³C NMR | ¹³C | CDCl₃ | 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54[3] |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Data Acquisition (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transform to the acquired FID.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for the aldehyde C=O stretch, aromatic C-H stretch, and C=C stretches of the allyl and indole groups are expected.
Expected IR Absorption Bands
| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Comments |
| Aldehyde C=O Stretch | 1680 - 1705 | Conjugation with the indole ring lowers the frequency. |
| Aromatic C-H Stretch | 3000 - 3100 | |
| Alkene C=C Stretch (Allyl) | 1640 - 1680 | |
| Indole Ring C=C Stretch | 1580 - 1620 | |
| Aldehyde C-H Stretch | 2720 and 2820 | Two distinct peaks are often observed. |
Note: Specific experimental data for this compound was not available in the searched literature. The expected ranges are based on typical values for indole-3-carboxaldehyde derivatives.[4]
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation:
-
Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet for background correction.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Quantitative Data Summary
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | Positive | 186 | [M+H]⁺[3] |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Typical ESI Source Parameters:
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 4-8 L/min
-
Drying Gas Temperature: 180-220 °C
-
-
Chromatographic Characterization
Chromatographic methods are essential for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. A reverse-phase HPLC method is suitable for the analysis of this compound.
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Detection | UV at 254 nm and 300 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Note: A specific HPLC method for this compound was not found. The above are typical starting conditions for method development for indole derivatives.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Acquisition:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample and run the gradient program.
-
Monitor the elution profile at the specified UV wavelengths.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to analyze the volatility and thermal stability of the compound, as well as to confirm its molecular weight and fragmentation pattern.
Typical GC-MS Method Parameters
| Parameter | Condition |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Split or splitless |
| Oven Program | Start at a lower temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 280 °C) |
| MS Detector | Electron Ionization (EI) at 70 eV |
Note: Specific GC-MS conditions for this compound were not found. The above are general parameters suitable for similar compounds.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Data Acquisition:
-
Inject the sample into the GC.
-
Run the temperature program to separate the components.
-
The eluting compounds are introduced into the mass spectrometer for ionization and detection.
-
Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and analytical characterization of an organic compound.
Logical Relationship of Spectroscopic Data
This diagram shows how different spectroscopic data are integrated to confirm the structure of this compound.
Caption: Integration of spectroscopic data for structural elucidation.
References
Application Notes and Protocols for the Chromatographic Purification of Indole-3-Carbaldehyde Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-carbaldehyde and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals. They serve as crucial intermediates in the synthesis of various biologically active molecules, including anti-cancer agents and antioxidants.[1][2] The purity of these compounds is paramount for their application in research and drug development. This document provides detailed application notes and protocols for the chromatographic purification of indole-3-carbaldehyde compounds, focusing on silica gel column chromatography and reverse-phase high-performance liquid chromatography (HPLC).
Purification Strategies: A Logical Overview
The choice of chromatographic technique for the purification of indole-3-carbaldehyde compounds depends on the scale of the purification, the desired purity, and the nature of the impurities. The following diagram illustrates the logical relationship between different purification methods.
Caption: Logical workflow for selecting a purification method for indole-3-carbaldehyde.
General Experimental Workflow for Chromatographic Purification
The following diagram outlines a typical experimental workflow for the purification of indole-3-carbaldehyde compounds.
Caption: General workflow for chromatographic purification of indole-3-carbaldehyde.
Data Presentation: Purification Parameters and Results
The following tables summarize quantitative data for the purification of indole-3-carbaldehyde and its derivatives using different chromatographic techniques.
Table 1: Silica Gel Column Chromatography - Purification of Indole-3-Carbaldehyde Derivatives
| Compound | Stationary Phase | Mobile Phase | Yield (%) | Reference |
| Indole-3-carbaldehyde analogues | Silica Gel | Chloroform/Methanol (85:15) | 84 | [1] |
| Substituted indoles | Silica Gel | Petroleum ether/Ethyl acetate | Not specified | [3] |
Table 2: High-Performance Liquid Chromatography (HPLC) - Purification of Indole-3-Carbaldehyde and Derivatives
| Compound | Column | Mobile Phase | Purity (%) | Recovery (%) | Reference |
| 1H-Indole-3-carboxaldehyde | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Not specified | Not specified | [4] |
| 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Not specified | Not specified | [5] |
| Indole-3-carbaldehyde | Not specified | Not specified | ≥98.5 | Not specified | [6] |
| Generic Compound (Scale-up Example) | Agilent Prep-C18 | Not specified | 98 | 93 | |
| Indole-3-carbinol (from Indole-3-carbaldehyde) | Not specified (Purity by HPLC) | Not specified | 99.5 | Not specified | [7] |
Experimental Protocols
Protocol 1: Purification of Crude Indole-3-Carbaldehyde by Silica Gel Column Chromatography
This protocol is a general method for the purification of indole-3-carbaldehyde using silica gel chromatography.[6]
Materials:
-
Crude indole-3-carbaldehyde
-
Silica gel (60-120 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Hexane (for slurry preparation)
-
Chromatography column
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent like hexane or petroleum ether.
-
Column Packing: Pour the slurry into the chromatography column. Allow the silica gel to settle, ensuring a uniform and compact bed. Drain the excess solvent until the solvent level is just above the silica gel surface.
-
Sample Loading: Dissolve the crude indole-3-carbaldehyde in a minimum amount of the initial eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar solvent system, such as petroleum ether/ethyl acetate (9:1).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute more polar compounds, including indole-3-carbaldehyde.
-
-
Fraction Collection: Collect the eluting solvent in separate fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified indole-3-carbaldehyde.
Protocol 2: Purification of Indole-3-Carbaldehyde Derivatives by Preparative Reverse-Phase HPLC
This protocol describes a general approach to scaling up an analytical HPLC method to a preparative scale for the purification of indole-3-carbaldehyde and its derivatives.[8]
Materials:
-
Crude indole-3-carbaldehyde derivative
-
Analytical and Preparative HPLC systems
-
Analytical and Preparative Reverse-Phase C18 columns
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or Phosphoric acid (optional, for pH adjustment)
-
Sample vials
-
Collection tubes
Procedure:
-
Analytical Method Development:
-
Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
A typical mobile phase consists of a gradient of acetonitrile and water, with 0.1% formic acid.
-
Optimize the gradient to achieve good separation of the target compound from impurities.
-
-
Scale-Up Calculations:
-
Based on the analytical method, calculate the parameters for the preparative scale. This includes adjusting the flow rate, injection volume, and gradient time based on the dimensions of the preparative column.
-
The flow rate can be scaled geometrically based on the column diameters.
-
The injection volume can be scaled based on the column volumes.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Dissolve the crude sample in a suitable solvent (preferably the initial mobile phase) and inject it onto the preparative column.
-
Run the preparative gradient method as calculated.
-
-
Fraction Collection:
-
Collect fractions as the target compound elutes from the column. The collection can be triggered by UV detection.
-
-
Purity Analysis:
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
-
Pooling and Solvent Removal:
-
Combine the fractions that meet the desired purity level.
-
Remove the solvent, typically by lyophilization or rotary evaporation, to obtain the final purified product.
-
Conclusion
The choice between silica gel column chromatography and preparative HPLC for the purification of indole-3-carbaldehyde compounds depends on the specific requirements of the researcher. Silica gel chromatography is a cost-effective method suitable for large-scale purification where moderate purity is acceptable. For high-purity applications, especially in drug development, preparative HPLC is the method of choice, offering higher resolution and efficiency. The protocols and data presented here provide a comprehensive guide for the successful purification of this important class of compounds.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug discovery due to their presence in numerous bioactive natural products and synthetic drugs.[1] Many indole-containing compounds have demonstrated potent anticancer properties by targeting various cellular mechanisms and signaling pathways involved in cancer progression.[1][2] These compounds can induce cell death in cancer cells through mechanisms such as apoptosis and cell cycle arrest.[3][4] Therefore, robust and reliable in vitro assays are crucial for the initial screening and characterization of the cytotoxic potential of novel indole derivatives.
This document provides detailed application notes and protocols for a panel of commonly used in vitro assays to assess the cytotoxicity of indole derivatives. These assays include the MTT assay for cell viability, the lactate dehydrogenase (LDH) assay for membrane integrity, and apoptosis assays for determining the mode of cell death.
Data Presentation: Quantitative Cytotoxicity of Indole Derivatives
The cytotoxic potential of various indole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values.[5][6] A lower IC50 value indicates higher cytotoxicity.[5] The following tables summarize the cytotoxic activities of several indole derivatives against a variety of human cancer and normal cell lines.
Table 1: IC50/EC50 Values of Various Indole Derivatives in Human Cancer and Normal Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50/EC50 (µM) | Normal Cell Line | IC50/EC50 (µM) | Reference |
| 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one (6c) | SK-MEL-28 (Melanoma) | 3.46 | BEAS-2B (Bronchial Epithelium) | >10 | [2] |
| Indole Mannich base (1c) | HepG2 (Liver) | 0.9 | HEK-293 (Kidney), LO2 (Liver), MRC-5 (Lung) | >100 µg/ml | [7] |
| MCF-7 (Breast) | 0.55 | [7] | |||
| HeLa (Cervical) | 0.50 | [7] | |||
| Indole-3-acetic acid (IAA) | MRC-5 (Lung Fibroblast) | 2.55 ± 1.95 | - | - | [6] |
| 3-Methylindole (3-MI) | MRC-5 (Lung Fibroblast) | 21.9 ± 8.06 | - | - | [6] |
| Indole-3-carboxylic acid (I3CA) | MRC-5 (Lung Fibroblast) | 0.52 ± 0.08 | - | - | [6] |
| Indole-3-propionic acid (IPA) | MRC-5 (Lung Fibroblast) | 0.91 ± 0.10 | - | - | [6] |
| Indole-3-acetonitrile (I3A) | MRC-5 (Lung Fibroblast) | 49.8 ± 14.5 | - | - | [6] |
| 2-(cyclohexylamino)-1-(3-fluorophenyl)-2-oxoethyl 2-(1H-indol-3-yl)acetate (4f) | HeLa (Cervical) | 17.71 | - | - | [8] |
| MCF-7 (Breast) | 19.92 | - | - | [8] | |
| Harmalacidine (HMC) | U-937 (Leukemia) | 3.1 ± 0.2 | - | - | [9] |
| Indole-2-carboxamide derivative (5d) | MCF-7 (Breast) | 0.95 | - | - | [10] |
| Indole-2-carboxamide derivative (5e) | MCF-7 (Breast) | 1.10 | - | - | [10] |
| Indole-2-carboxamide derivative (5h) | MCF-7 (Breast) | 1.20 | - | - | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[12]
-
Indole derivative stock solution (e.g., 10 mM in DMSO)[12]
-
96-well plates[12]
-
Microplate reader[4]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the indole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).[1][12]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1][12]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1][4][12]
-
Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][12]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.[5]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[13] LDH is a stable cytosolic enzyme that is released upon compromise of the plasma membrane integrity.[14]
Materials:
-
LDH cytotoxicity assay kit[4]
-
Human cancer cell line
-
Complete cell culture medium
-
Indole derivative stock solution
-
96-well plates
-
Microplate reader[4]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 5 x 10³ cells/well for HepG2 cells) and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the indole derivative for the desired time period (e.g., 24, 48, and 72 hours). Include appropriate controls: a vehicle control, a positive control for maximum LDH release (e.g., cells treated with a lysis buffer like Triton X-100), and a background control (medium only).[4][14]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.[4]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, which typically compares the LDH release in treated samples to the spontaneous and maximum release controls.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents induce cell death.[3] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[4] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[4]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit[4]
-
Human cancer cell line
-
Complete cell culture medium
-
Indole derivative stock solution
-
6-well plates
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer[4]
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the indole derivative at various concentrations for a specified time (e.g., 48 hours).[4]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[4]
-
Washing: Wash the cells with cold PBS.[4]
-
Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[4] The results will differentiate between live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[15]
Signaling Pathways Targeted by Cytotoxic Indole Derivatives
Indole derivatives can exert their cytotoxic effects by modulating various signaling pathways that regulate cell proliferation, survival, and death.[3][16] A common mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]
Intrinsic Apoptotic Pathway: Many indole alkaloids can induce apoptosis by targeting the Bcl-2 family of proteins, which regulate mitochondrial membrane integrity.[3] Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[3] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspases (such as caspase-9 and caspase-3), ultimately leading to apoptosis.[10]
Extrinsic Apoptotic Pathway: Some indole derivatives can trigger the extrinsic pathway by upregulating the expression of death receptors on the cell surface. Binding of ligands to these receptors initiates a signaling cascade that activates caspase-8, which then activates downstream effector caspases like caspase-3, leading to apoptosis.[10]
Other Targeted Pathways:
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is often dysregulated in cancer and can be targeted by indole alkaloids.[17] For instance, some derivatives can inactivate the Ras/Raf/ERK pathway, thereby inhibiting cell proliferation.[9]
-
Tubulin Polymerization: Certain indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][16]
-
p53 and MDM2: Some indole compounds have been shown to modulate the p53-MDM2 pathway, which is critical for cell cycle control and apoptosis.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. Benzo[f]indole-4,9-dione Derivatives Effectively Inhibit the Growth of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Antimicrobial and Antifungal Screening of Indole-3-Carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial and antifungal screening of indole-3-carbaldehyde analogs. This document includes a summary of reported quantitative data, detailed experimental protocols for key screening assays, and visual representations of experimental workflows and a hypothetical signaling pathway to aid in understanding the potential mechanisms of action.
Quantitative Data Summary
The antimicrobial and antifungal activities of various indole-3-carbaldehyde analogs have been evaluated against a range of pathogenic microorganisms. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for different classes of indole-3-carbaldehyde analogs.
Table 1: Antibacterial Activity of Indole-3-Carbaldehyde Semicarbazone Derivatives
| Compound/Analog | Gram-Positive Bacteria | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | [1] | |
| Bacillus subtilis | 100 | [1] | ||
| Pseudomonas aeruginosa | >200 | [1] | ||
| Escherichia coli | >200 | [1] | ||
| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | [1] | |
| Bacillus subtilis | 150 | [1] | ||
| Pseudomonas aeruginosa | >200 | [1] | ||
| Escherichia coli | >200 | [1] | ||
| 2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | >200 | [1] | |
| Bacillus subtilis | >200 | [1] | ||
| Pseudomonas aeruginosa | >200 | [1] | ||
| Escherichia coli | >200 | [1] | ||
| 2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | >200 | [1] | |
| Bacillus subtilis | >200 | [1] | ||
| Pseudomonas aeruginosa | >200 | [1] | ||
| Escherichia coli | >200 | [1] | ||
| Tetracycline (Standard) | Staphylococcus aureus | <12.5 | [1] | |
| Bacillus subtilis | <12.5 | [1] | ||
| Pseudomonas aeruginosa | 12.5 | [1] | ||
| Escherichia coli | <12.5 | [1] |
Table 2: Antimicrobial and Antifungal Activity of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives
| Compound/Analog | S. aureus | MRSA | E. coli | B. subtilis | C. albicans | Reference |
| 1a | 6.25 | 6.25 | 50 | 25 | 6.25 | [2] |
| 1b | 6.25 | 6.25 | 50 | 6.25 | 6.25 | [2] |
| 1c | 6.25 | 6.25 | 50 | 6.25 | 6.25 | [2] |
| 1d | 6.25 | 6.25 | 50 | 6.25 | 6.25 | [2] |
| 1e | 6.25 | 6.25 | 50 | 25 | 6.25 | [2] |
| 1f | 6.25 | 6.25 | 50 | 6.25 | 6.25 | [2] |
| 1g | 6.25 | 6.25 | 50 | 6.25 | 6.25 | [2] |
| 1h | 6.25 | 6.25 | 50 | 12.5 | 6.25 | [2] |
| 1i | 6.25 | 6.25 | 50 | 12.5 | 6.25 | [2] |
| 1j | 6.25 | 6.25 | 50 | 12.5 | 3.125 | [2] |
| 1k | 25 | 25 | 100 | 25 | 50 | [2] |
| 1l | 25 | 100 | 50 | 50 | 50 | [2] |
| 1m | 50 | 50 | 100 | 50 | 50 | [2] |
| 1n | ≥100 | 100 | 100 | 100 | ≥100 | [2] |
| 1o | 25 | 25 | 50 | 12.5 | 25 | [2] |
| 1p | 12.5 | 6.25 | 50 | 25 | 25 | [2] |
| Ampicillin (Standard) | 6.25 | - | 12.5 | 3.125 | - | [2] |
| Sultamicillin (Standard) | 3.125 | 3.125 | 6.25 | - | - | [2] |
| Ciprofloxacin (Standard) | - | - | - | 0.78 | - | [2] |
| Fluconazole (Standard) | - | - | - | - | 12.5 | [2] |
Note: MRSA indicates Methicillin-resistant Staphylococcus aureus. The specific structures of compounds 1a-1p can be found in the cited reference.
Experimental Protocols
The following are detailed protocols for common antimicrobial and antifungal screening assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Test compounds (indole-3-carbaldehyde analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic/antifungal (e.g., tetracycline, ampicillin, fluconazole)
-
Negative control (broth with inoculum and solvent)
-
Sterility control (broth only)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
In the first column of the 96-well plate, add the test compound to the broth to achieve the highest desired concentration.
-
Perform two-fold serial dilutions across the plate by transferring a set volume of the compound-broth mixture to the subsequent wells containing fresh broth.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.
-
The sterility control well should only contain broth.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic/antifungal
-
Solvent control
Procedure:
-
Plate Preparation:
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
-
Well Creation:
-
Use a sterile cork borer or the wide end of a sterile pipette tip to create uniform wells in the agar.
-
-
Application of Compounds:
-
Carefully add a fixed volume of the test compound solution into a designated well.
-
Add the positive control to another well and the solvent control to a separate well.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 25-30°C for 48-72 hours for fungi).
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the clear zone of no growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the screening of indole-3-carbaldehyde analogs for antimicrobial and antifungal activity.
Caption: General workflow for antimicrobial and antifungal screening.
Hypothetical Signaling Pathway Inhibition in Bacteria
Indole and its derivatives have been shown to interfere with several key bacterial processes. This diagram illustrates a hypothetical mechanism of action where an indole-3-carbaldehyde analog disrupts bacterial cell division and quorum sensing.
Caption: Hypothetical bacterial signaling pathway inhibition.
Hypothetical Signaling Pathway Inhibition in Fungi
In fungi, a key target for many antifungal agents is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. This diagram illustrates a hypothetical mechanism where an indole-3-carbaldehyde analog inhibits this pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Allyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Allyl-1H-indole-3-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as the indole nucleus, using a Vilsmeier reagent.[1]
Q2: How is the Vilsmeier reagent prepared?
The Vilsmeier reagent is typically prepared in situ by reacting phosphorus oxychloride (POCl₃) with a formamide, most commonly N,N-dimethylformamide (DMF).[2] The reaction forms a chloroiminium salt, which acts as the electrophile in the formylation reaction.
Q3: What is the role of the N-allyl group in the Vilsmeier-Haack reaction?
The N-allyl group is an electron-donating group, which can influence the reactivity of the indole ring. Generally, electron-donating groups activate the aromatic ring towards electrophilic substitution, which can be beneficial for the Vilsmeier-Haack reaction.[3] However, the allyl group itself can be susceptible to side reactions under acidic conditions.
Q4: What are the typical yields for the synthesis of indole-3-carbaldehydes using the Vilsmeier-Haack reaction?
Yields for the Vilsmeier-Haack formylation of indoles can vary depending on the specific substrate and reaction conditions. For the formylation of unsubstituted indole, yields are often reported to be high.[4] For N-substituted indoles, yields can be influenced by the nature of the substituent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the Vilsmeier reagent: Insufficient reaction time or incorrect temperature for the formation of the chloroiminium salt. 2. Deactivated starting material: Presence of electron-withdrawing groups on the indole ring or impurities in the 1-allyl-1H-indole. 3. Low reaction temperature: The reaction may require heating to proceed at an adequate rate. 4. Moisture in reagents or solvent: Water can quench the Vilsmeier reagent. | 1. Ensure that POCl₃ is added to DMF at a low temperature (e.g., 0 °C) and stirred for a sufficient time (e.g., 30 minutes) before adding the indole substrate. 2. Purify the starting 1-allyl-1H-indole before use. For less reactive substrates, consider increasing the reaction temperature or using a more reactive formylating agent. 3. After the addition of the indole substrate, gradually increase the temperature to around 80-90°C and monitor the reaction progress by TLC.[5] 4. Use anhydrous solvents and freshly distilled reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products/Impurities | 1. Side reactions of the allyl group: The double bond of the allyl group may react under the acidic conditions of the Vilsmeier-Haack reaction. 2. Over-reaction or di-formylation: Although less common for indoles, prolonged reaction times or harsh conditions could lead to multiple formylations. 3. Formation of indole trimers: Under certain Vilsmeier-type conditions, the formation of indole trimers has been observed. | 1. Carefully control the reaction temperature and stoichiometry of the Vilsmeier reagent. Consider using milder conditions if side reactions are significant. 2. Monitor the reaction closely using TLC and stop the reaction once the starting material is consumed. 3. Ensure proper stoichiometry and reaction conditions to favor the desired mono-formylation. |
| Difficult Purification | 1. Presence of polar byproducts: The hydrolysis of the intermediate iminium salt can sometimes lead to the formation of polar byproducts. 2. Unreacted starting material: If the reaction does not go to completion, separating the product from the starting material can be challenging due to similar polarities. | 1. After quenching the reaction with a basic solution (e.g., sodium carbonate), ensure complete hydrolysis of the intermediate. Extraction with a suitable organic solvent followed by washing with brine can help remove some polar impurities. 2. Optimize the reaction conditions to drive the reaction to completion. For purification, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is often effective.[1] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 1-Allyl-1H-indole
This protocol is a general guideline based on typical Vilsmeier-Haack reactions of indoles. Optimization may be required for specific experimental setups.
Materials:
-
1-Allyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) to the DMF via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-allyl-1H-indole (1 equivalent) in anhydrous DCM and add this solution to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated solution of sodium carbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Characterization Data for this compound: [6]
-
¹H NMR (600 MHz, CDCl₃) δ: 10.02 (s, 1H), 8.32 (d, J = 6.3 Hz, 1H), 7.74 (s, 1H), 7.39 – 7.32 (m, 3H), 6.07 – 5.99 (m, 1H), 5.36 – 5.31 (m, 1H), 5.23 – 5.17 (m, 1H), 4.80 (d, J = 5.6 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54.
-
ESI-MS: [M+H]⁺ 186.
Data Presentation
Table 1: Reagent Stoichiometry and Reaction Conditions
| Reagent | Molar Ratio (to Indole) | Role | Typical Conditions |
| 1-Allyl-1H-indole | 1.0 | Substrate | - |
| POCl₃ | 1.1 - 1.5 | Vilsmeier reagent formation | Added dropwise at 0 °C |
| DMF | Solvent / Reagent | Vilsmeier reagent formation & Solvent | Anhydrous |
| Reaction Temperature | - | - | 0 °C to 90 °C |
| Reaction Time | - | - | Monitored by TLC |
Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
Caption: Workflow for this compound synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting steps for improving synthesis yield.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
Navigating the Formylation of N-allylindole: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the formylation of N-allylindole is a critical step in the synthesis of various biologically active compounds. However, this reaction is not without its challenges, and the presence of the reactive N-allyl group can lead to a number of side reactions, complicating product purification and reducing yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the formylation of N-allylindole, with a focus on the widely used Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the formylation of N-allylindole?
A1: The Vilsmeier-Haack reaction is the most frequently employed and generally effective method for the formylation of N-allylindole to produce N-allyl-3-formylindole. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The indole nucleus is sufficiently electron-rich to be formylated under these conditions.
Q2: What is the expected regioselectivity for the formylation of N-allylindole?
A2: Electrophilic substitution on the indole ring, such as in the Vilsmeier-Haack reaction, predominantly occurs at the C3 position. This is due to the higher electron density at this position, leading to the formation of N-allyl-indole-3-carbaldehyde as the major product.
Q3: Are the Duff and Rieche reactions suitable for formylating N-allylindole?
A3: While the Duff and Rieche reactions are used for the formylation of electron-rich aromatic compounds, they are more commonly applied to phenols and anilines.[1][2] The strongly acidic conditions of these reactions can potentially lead to more complex side reactions with the N-allylindole substrate, including possible rearrangement or cleavage of the allyl group. The Vilsmeier-Haack reaction generally offers a milder and more controlled approach for this specific substrate.
Troubleshooting Guide: Common Side Reactions and Solutions
The presence of the N-allyl group introduces specific potential side reactions that are not typically observed with N-alkyl or N-aryl indoles. Below are common issues, their potential causes, and recommended solutions.
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| Low yield of the desired N-allyl-indole-3-carbaldehyde | - Incomplete reaction. - Degradation of starting material or product. - Formation of multiple side products. | - Increase the reaction time or temperature cautiously. - Ensure anhydrous conditions, as the Vilsmeier reagent is moisture-sensitive. - Lower the reaction temperature to minimize degradation. - Use a milder formylating agent if possible. |
| Presence of a product with a rearranged allyl group (e.g., a propenyl group) | Under the acidic conditions of the formylation reaction, the allyl group may undergo a[1][3]-sigmatropic rearrangement. | - Employ milder reaction conditions (lower temperature, shorter reaction time). - Consider a different formylation method that proceeds under less acidic conditions. |
| Formation of a cyclized product (e.g., a pyrrolo[1,2-a]indole derivative) | Intramolecular electrophilic attack of the Vilsmeier reagent-activated allyl group onto the indole ring can lead to cyclization. | - Lowering the reaction temperature can disfavor the intramolecular cyclization pathway. - Use of a bulkier N-substituent on the formamide may sterically hinder cyclization. |
| Detection of indole-3-carbaldehyde (loss of the N-allyl group) | Cleavage of the N-allyl group can occur under harsh acidic conditions or elevated temperatures. | - Perform the reaction at the lowest effective temperature. - Reduce the concentration of the Vilsmeier reagent. - Consider protecting the allyl group if cleavage is a persistent issue, though this adds synthetic steps. |
| Formation of di-formylated products | Although less common for indoles at the C3 position, excessive Vilsmeier reagent or harsh conditions could lead to formylation at other positions on the indole ring. | - Use a stoichiometric amount of the Vilsmeier reagent. - Add the Vilsmeier reagent to the N-allylindole solution slowly and at a low temperature to maintain control over the reaction. |
Experimental Protocols
Vilsmeier-Haack Formylation of N-allylindole (General Procedure)
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
N-allylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-allylindole (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 equivalents) to anhydrous DMF (3 equivalents) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of N-allylindole over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford N-allyl-indole-3-carbaldehyde.
Visualizing Reaction Pathways
To better understand the potential outcomes of the formylation reaction, the following diagrams illustrate the intended reaction pathway and a key potential side reaction pathway.
Caption: Desired formylation at the C3 position of N-allylindole.
Caption: Potential side reactions involving the N-allyl group.
This technical guide is intended to provide a starting point for troubleshooting the formylation of N-allylindole. Experimental conditions should always be optimized for each specific substrate and reaction scale. Careful monitoring of the reaction progress and characterization of byproducts are essential for developing a robust and efficient synthetic procedure.
References
Technical Support Center: Purification of 1-Allyl-1H-indole-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Allyl-1H-indole-3-carbaldehyde. Our aim is to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Yellow or Brownish Crude Product | The crude product often appears as a colored oil or solid due to impurities from the Vilsmeier-Haack reaction. | This is normal for crude this compound. Proceed with column chromatography for purification. |
| Multiple Spots on TLC Close to the Product Spot | - Incomplete reaction, leaving starting material (1-Allylindole).- Formation of isomers or other byproducts during the reaction. | - Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion.- Utilize a gradient elution in your column chromatography to improve separation. Start with a low polarity mobile phase and gradually increase it. |
| Streaking of the Product Spot on TLC | The compound may be interacting too strongly with the silica gel, or the sample is overloaded. | - Add a small amount of a polar solvent like methanol to your TLC developing solvent to reduce streaking.- Ensure the sample is fully dissolved and apply a smaller, more concentrated spot to the TLC plate. |
| Low Yield After Column Chromatography | - The compound may be partially soluble in the mobile phase, leading to premature elution.- The compound may be adsorbing irreversibly to the silica gel. | - Carefully select the mobile phase composition based on preliminary TLC analysis to achieve an Rf value of 0.2-0.3 for the product.- Consider using a less active stationary phase, such as neutral alumina, if strong adsorption is suspected. |
| Product is an Oil Instead of a Solid After Purification | Residual solvent may be present. | Dry the purified product under high vacuum for an extended period. If it remains an oil, it may be of sufficient purity for subsequent steps, which can be confirmed by NMR. |
| Product Degrades During Purification | This compound can be sensitive to prolonged exposure to acidic conditions or heat. | - Avoid using acidic mobile phase modifiers during chromatography.- Perform purification steps at room temperature or below, if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Common impurities may include unreacted starting material (1-allylindole), and byproducts from the Vilsmeier-Haack reaction. The presence of these impurities often results in a colored crude product.
Q2: What is the recommended method for purifying crude this compound?
A2: The most effective and commonly used method for purifying this compound is silica gel column chromatography.[1]
Q3: What is a suitable mobile phase for column chromatography?
A3: A mixture of petroleum ether and ethyl acetate is a good choice for the mobile phase.[1] A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing it, will provide the best separation.
Q4: How can I monitor the purification process?
A4: Thin-layer chromatography (TLC) is the best way to monitor the progress of your column chromatography. Use a UV lamp (254 nm) to visualize the spots, as indole derivatives are typically UV-active. For enhanced visualization, you can use a p-anisaldehyde stain or a potassium permanganate dip.
Q5: What is the expected appearance and melting point of pure this compound?
A5: Pure this compound is a solid with a melting point of 73-74 °C.
Q6: Can I use recrystallization to purify this compound?
A6: Recrystallization can be a viable method, especially for removing minor impurities after column chromatography. Suitable solvent systems may include ethanol/water or ethyl acetate/hexanes. However, column chromatography is generally the preferred primary purification method.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes the purification of crude this compound using a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using a mixture of petroleum ether and ethyl acetate (e.g., 9:1 or 4:1).
-
Visualize the spots under a UV lamp to determine the separation profile and an appropriate starting eluent for the column. The target compound should have an Rf value of approximately 0.2-0.3 in the starting mobile phase.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in petroleum ether.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring there are no air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully add the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 95:5 petroleum ether:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, etc.).
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO | |
| Molecular Weight | 185.22 g/mol | |
| Melting Point | 73-74 °C | |
| Appearance | Solid | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.01 (s, 1H), 8.33 (d, J = 7.6 Hz, 1H), 7.75 (s, 1H), 7.42-7.30 (m, 3H), 6.05 (m, 1H), 5.30 (d, J = 10.4 Hz, 1H), 5.21 (d, J = 17.2 Hz, 1H), 4.78 (d, J = 5.2 Hz, 2H) | |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 184.7, 138.3, 137.4, 131.9, 125.4, 124.1, 123.0, 122.1, 118.6, 118.3, 110.2, 49.5 |
Visualizations
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of Indole-3-Carboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful recrystallization of indole-3-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of indole-3-carboxaldehyde?
A2: The choice of solvent is critical for effective recrystallization. For indole-3-carboxaldehyde, polar organic solvents are generally most effective. Ethanol, particularly 95% ethanol, is a commonly recommended solvent that can yield a recovery of approximately 85%.[1] Methanol and other polar organic solvents like acetonitrile can also be suitable.[2][3] The compound is readily soluble in ethanol.[4]
Q2: What are the solubility properties of indole-3-carboxaldehyde?
A2: Indole-3-carboxaldehyde exhibits the following solubility characteristics:
-
High Solubility: It is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with a solubility of approximately 30 mg/mL.[5] It is also soluble in ethanol (≥11.85 mg/mL) and methanol.[3][6]
-
Limited Solubility: It has low solubility in water and non-polar solvents like hexane and toluene.[2][4]
Q3: My purified indole-3-carboxaldehyde crystals are colored (yellow or brown). What is the cause and how can I fix it?
A3: Pure indole-3-carboxaldehyde should be a pale yellow to cream-colored crystalline solid.[1] A tan or brownish color suggests the presence of impurities, which can arise from oxidation or carry-over from the synthesis.[7] To address this, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product, potentially reducing your yield.[1]
Q4: What are the common impurities found in crude indole-3-carboxaldehyde?
A4: The impurities can depend on the synthetic method used. If prepared via the Vilsmeier-Haack reaction, unreacted indole is a common impurity.[1] Additionally, the compound is susceptible to oxidation, which can lead to the formation of indole-3-carboxylic acid.[7]
Q5: Is indole-3-carboxaldehyde sensitive to degradation during handling?
A5: Yes, indole-3-carboxaldehyde is sensitive to both air and light.[7] Exposure can lead to oxidation. Therefore, it is advisable to handle the compound efficiently and store it under an inert atmosphere, protected from light.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of indole-3-carboxaldehyde.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | 1. The solution is too dilute (too much solvent was added).[8][9] 2. The solution is supersaturated and requires nucleation.[9] | 1. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1][8] 2. Induce Nucleation: a) Scratch the inside of the flask at the solution's surface with a glass rod.[1][8] b) Add a "seed crystal" of pure indole-3-carboxaldehyde.[1][8] 3. Further Cooling: Place the flask in an ice bath to further decrease solubility.[8] |
| Product "Oils Out" Instead of Crystallizing | 1. The solution is cooling too rapidly.[8] 2. The solution is too concentrated.[8] 3. The boiling point of the solvent is higher than the melting point of the compound-impurity mixture.[1] | 1. Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves. You may need to add a small amount of additional hot solvent.[8] Allow the flask to cool more slowly by insulating it or letting it cool on a surface that does not draw heat away quickly.[8][9] 2. Adjust Solvent: Consider using a solvent with a lower boiling point or a different solvent mixture.[8] |
| Low Recovery of Purified Crystals | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.[1][10] 2. Premature crystallization occurred during hot filtration.[1] | 1. Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool it to obtain a second crop of crystals.[1] 2. Pre-heat Apparatus: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent the solution from cooling and crystallizing prematurely.[1] |
Quantitative Data Summary
| Compound | Solvent | Solubility |
| Indole-3-carboxaldehyde | DMSO | ~30 mg/mL[5] |
| Indole-3-carboxaldehyde | Dimethylformamide (DMF) | ~30 mg/mL[5] |
| Indole-3-carboxaldehyde | Ethanol (EtOH) | ≥11.85 mg/mL[6] |
| Indole-3-carboxaldehyde | Water | Insoluble / Sparingly soluble[2][4][6] |
Detailed Experimental Protocol: Recrystallization of Indole-3-Carboxaldehyde
This protocol outlines the steps for purifying crude indole-3-carboxaldehyde using 95% ethanol.
-
Dissolution: Place the crude indole-3-carboxaldehyde in an Erlenmeyer flask. In a separate beaker, heat 95% ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask containing the crude solid to dissolve it completely with gentle swirling or stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration: Pre-heat a clean funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the hot funnel and quickly filter the hot solution to remove any insoluble impurities (and charcoal if used). This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.[11]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals from the solution.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
Visualizations
Caption: Troubleshooting workflow for indole-3-carboxaldehyde recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. toku-e.com [toku-e.com]
- 4. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Indole N-Alkylation
Welcome to the technical support center for indole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during indole N-alkylation?
The primary challenges in the N-alkylation of indoles include:
-
Low Yields: Incomplete reactions or degradation of starting materials can result in poor yields.[1]
-
Poor Regioselectivity: Achieving selective alkylation on the nitrogen atom (N-alkylation) over the C3 position (C3-alkylation) is a frequent difficulty due to the high nucleophilicity of the C3 position of the indole ring.[1][2][3] In some instances, C2-alkylation can also occur.[1]
-
Side Reactions: Besides C3-alkylation, dialkylation (alkylation at both N and C3) can be a significant side reaction, especially with highly reactive alkylating agents.[3]
-
Substrate Limitations: The electronic properties and steric hindrance of both the indole and the alkylating agent can significantly impact the reaction's success. Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen, making the reaction more challenging, while bulky substituents can sterically hinder the reaction.[1][2]
Q2: How can I improve the regioselectivity of my N-alkylation reaction and minimize C3-alkylation?
Improving N-selectivity is a critical aspect of indole alkylation. Several strategies can be employed:
-
Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent is a classical approach to favor N-alkylation.[1][2][3][4] Sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) is commonly used to deprotonate the indole nitrogen, forming a more nucleophilic indolate anion.[1][4] DMF is often preferred as it helps to dissolve the intermediate indole anion, which can enhance N-alkylation.[2]
-
Reaction Temperature: Increasing the reaction temperature generally favors the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][2][3] For instance, raising the temperature to 80°C has been shown to result in complete N-alkylation in some systems.[2][3]
-
Blocking the C3 Position: If the C3 position of the indole is already substituted, the likelihood of C3-alkylation is significantly reduced.[1]
-
Catalyst and Ligand Control: Modern catalytic systems offer excellent control over regioselectivity. For example, in copper-hydride (CuH) catalyzed alkylations, the choice of phosphine ligand can selectively produce either the N-alkylated or C3-alkylated product.[1][3]
Below is a summary of how reaction parameters can influence regioselectivity:
| Parameter | Condition Favoring N-Alkylation | Rationale |
| Base | Strong base (e.g., NaH, KHMDS) | Ensures complete deprotonation of the indole N-H to form the indolate anion.[2][4] |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Solubilizes the indolate anion, promoting reaction at the nitrogen.[2][5] |
| Temperature | Higher temperatures (e.g., 80°C) | Favors the formation of the thermodynamically more stable N-alkylated product.[2][3][6] |
| Catalyst System | Specific ligand choice (e.g., CuH/DTBM-SEGPHOS) | The catalyst-ligand complex can sterically or electronically direct the alkylating agent to the nitrogen atom.[3] |
Q3: My reaction is giving a low yield. What are the potential causes and how can I address this?
Low yields can be attributed to several factors. The following troubleshooting guide should help you identify and solve the issue:
| Potential Cause | Suggested Solution(s) |
| Incomplete Deprotonation | Ensure you are using a sufficiently strong base (e.g., NaH) in an appropriate stoichiometric amount (typically 1.1-1.5 equivalents). Allow enough time for the deprotonation to complete before adding the alkylating agent.[1][2] |
| Poor Reagent Quality | Use freshly dried, anhydrous solvents and ensure the purity of your indole and alkylating agent. Moisture can quench the base and the indolate anion.[3][4] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some reactions require heating to proceed at a reasonable rate.[4][5] |
| Inactive Alkylating Agent | Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide). Adding a catalytic amount of potassium iodide (KI) can also enhance the reactivity of alkyl chlorides and bromides.[4] |
| Steric Hindrance | If either the indole or the alkylating agent is sterically bulky, the reaction may be slow. Using a less hindered substrate or a more reactive alkylating agent may be necessary.[1][2] |
| Substrate Deactivation | For indoles with electron-withdrawing groups, more forcing conditions such as a stronger base, higher temperature, or a more reactive alkylating agent may be required.[5] |
Troubleshooting Guide
This section provides a more in-depth look at specific issues you might encounter.
Issue 1: Significant C3-Alkylation is Observed
This is a common problem due to the high nucleophilicity of the C3 position.[2]
Troubleshooting Workflow for Poor Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: The Reaction is Sluggish or Does Not Proceed
If you observe little to no conversion of your starting material, consider the following:
Troubleshooting Workflow for Low or No Conversion:
Caption: Troubleshooting workflow for low or no conversion.
Experimental Protocols
General Protocol for Indole N-Alkylation using Sodium Hydride
This protocol provides a standard starting point for the N-alkylation of an indole with an alkyl halide using sodium hydride.
Materials:
-
Indole substrate (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1–1.5 eq.)
-
Alkylating agent (1.0–1.2 eq.)
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Water (for washing)
-
Brine (for washing)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, flame-dried
-
Inert atmosphere (nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the indole substrate (1.0 eq.).[1][3]
-
Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1–0.5 M.[1]
-
Carefully add sodium hydride (1.1–1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. [1][2]
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30–60 minutes, or until hydrogen evolution ceases.[1]
-
Add the alkylating agent (1.0–1.2 eq.) dropwise to the reaction mixture.[1][2]
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.[1][2]
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.[1][2]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[2][4]
-
Filter and concentrate the organic layer under reduced pressure.[2][4]
-
Purify the crude product by flash column chromatography on silica gel.[2][4]
Experimental Workflow Diagram:
Caption: General workflow for indole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Stability and degradation of 1-Allyl-1H-indole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 1-Allyl-1H-indole-3-carbaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation and storage.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and use of this compound, offering potential causes and actionable solutions.
Problem 1: Change in physical appearance of the solid compound (e.g., color change from white/off-white to yellow or brown).
-
Potential Cause 1: Oxidation. Like its parent compound, indole-3-carbaldehyde, this compound is susceptible to oxidation by atmospheric oxygen.[1] This can lead to the formation of colored impurities. The primary oxidation product is likely the corresponding carboxylic acid.
-
Solution:
-
Always store the solid compound under an inert atmosphere, such as argon or nitrogen.
-
Ensure the storage container is tightly sealed after each use to minimize exposure to air.
-
For long-term storage, consider aliquoting the compound into smaller, single-use vials to avoid repeated exposure of the bulk material.
-
-
Potential Cause 2: Exposure to Light. Many indole derivatives are known to be sensitive to light, which can catalyze oxidative degradation.[1]
-
Solution:
-
Store the compound in a dark location or use an amber-colored vial to protect it from light.
-
-
Potential Cause 3: Presence of Impurities. The initial purity of the material can impact its stability, as impurities may act as catalysts for degradation.[1]
-
Solution:
-
Assess the purity of the compound upon receipt using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
If purity is a concern, consider purification by recrystallization.
-
Problem 2: Decreased biological activity or inconsistent results in solution-based assays.
-
Potential Cause 1: Degradation in Solution. Indole-3-carbaldehyde and its derivatives are generally less stable in solution compared to their solid form.[1] Aqueous solutions, in particular, are not recommended for long-term storage.[1]
-
Solution:
-
Prepare fresh solutions immediately before use, especially for aqueous-based experiments.
-
If a stock solution in an organic solvent like DMSO is required, prepare it and store it at -20°C or lower, aliquoted to avoid multiple freeze-thaw cycles. It is recommended to purge the solvent with an inert gas before preparing the stock solution.[2]
-
-
Potential Cause 2: Hydrolysis. Under acidic or basic conditions, the aldehyde group may undergo reactions, or other parts of the molecule could be susceptible to hydrolysis, leading to degradation.
-
Solution:
-
Evaluate the pH of your experimental medium. If possible, buffer the solution to a pH where the compound is most stable.
-
Avoid prolonged exposure to strongly acidic or basic conditions unless it is a required part of the experimental protocol.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored at -20°C.[2] It is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light in a tightly sealed container.[1]
Q2: How should I prepare and store solutions of this compound?
A2: this compound is expected to be soluble in organic solvents such as DMSO and dimethylformamide (DMF).[2] For aqueous-based assays, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent (like DMSO) and then dilute it with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and not stored for more than a day.[1][2] Stock solutions in anhydrous organic solvents should be stored at -20°C or below.
Q3: What are the likely degradation products of this compound?
A3: While specific data for the 1-allyl derivative is limited, based on the known degradation of indole-3-carbaldehyde, the primary degradation product under oxidative conditions is likely 1-Allyl-1H-indole-3-carboxylic acid.[1][3] Other degradation products may form under different stress conditions such as hydrolysis, photolysis, or high temperatures.
Q4: How can I monitor the stability of this compound in my samples?
A4: A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, is the best way to monitor the purity and degradation of the compound. This method should be able to separate the parent compound from its potential degradation products.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 111480-86-5 | [4][5][6] |
| Molecular Formula | C12H11NO | [4][6] |
| Molecular Weight | 185.22 g/mol | [4] |
| Melting Point | 73-74 °C | [5][6] |
Table 2: Summary of Forced Degradation Conditions for Indole Derivatives
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | Reflux for 30 min - 24 hr | Hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH | Reflux for 30 min - 24 hr | Hydrolysis products |
| Oxidation | 3% H2O2 | 24 hours at room temperature | 1-Allyl-1H-indole-3-carboxylic acid |
| Thermal | 60°C | 1-4 weeks | Thermally induced degradation products |
| Photolytic | UV/Visible light exposure | Not less than 1.2 million lux hours | Photodegradation products |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and establish its stability profile under various stress conditions.[7][8][9]
Objective: To assess the stability of this compound under stress conditions and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2, 3%)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 2, 8, 24 hours). After the incubation, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified time. After the incubation, neutralize the solution with 0.1 M HCl.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 60°C for one week.
-
Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to a combination of UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
For each stressed sample, dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analyze the samples using a developed reverse-phase HPLC method. A typical starting point could be a C18 column with a gradient elution of water and acetonitrile.
-
Monitor the elution profile at a suitable wavelength (e.g., the λmax of the compound).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify any new peaks, which represent degradation products.
-
Calculate the percentage degradation of the parent compound.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 111480-86-5 [m.chemicalbook.com]
- 5. This compound | 111480-86-5 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Indole-3-Carbaldehyde and Its Derivatives
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with indole-3-carbaldehyde and its derivatives. Find answers to frequently asked questions and troubleshooting guidance for common issues encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid indole-3-carbaldehyde?
For long-term stability, solid indole-3-carbaldehyde should be stored in a tightly sealed container, protected from light, in a cool and dry place.[1][2][3] It is highly recommended to store it under an inert atmosphere, such as argon or nitrogen, as the compound is sensitive to air and moisture.[2][4][5]
Q2: How should I store solutions of indole-3-carbaldehyde?
Stock solutions, typically prepared in anhydrous solvents like DMSO, should be stored at low temperatures, with -20°C being a common recommendation for maintaining stability over several years.[6] To prevent degradation from repeated freeze-thaw cycles and exposure to air, it is best practice to prepare single-use aliquots.[4] Aqueous solutions are not recommended for storage for more than one day due to lower stability.[4][6]
Q3: What are the visible signs of degradation of indole-3-carbaldehyde?
A common sign of degradation in solid indole-3-carbaldehyde is a color change from its typical off-white or beige to a brown color.[4] This is often due to oxidation. For solutions, the appearance of a precipitate or a color change can indicate degradation or solubility issues.[7]
Q4: What is the primary degradation product of indole-3-carbaldehyde?
The main degradation product resulting from oxidation is indole-3-carboxylic acid.[4] The aldehyde group is susceptible to oxidation, converting it to a carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solid compound has changed color (e.g., from beige to brown). | Oxidation: The compound is sensitive to air and can oxidize over time, leading to colored impurities.[4] | Store the compound under an inert atmosphere (nitrogen or argon).[2][4][5] Ensure the container is tightly sealed after every use. For long-term storage, consider aliquoting the solid into smaller, single-use vials to minimize air exposure.[4] |
| Light Exposure: Many indole derivatives are light-sensitive, which can catalyze oxidative processes.[4] | Store the container in a dark location or use an amber-colored vial to shield it from light.[4] | |
| Inconsistent or unexpected experimental results. | Compound Degradation: The active compound concentration may be lower than expected due to improper storage.[4] | Review your storage and handling procedures against the recommended guidelines. Perform a quality control check on your compound using an analytical method like HPLC to verify its purity.[4] Always prepare fresh solutions for critical experiments.[4] |
| A new peak appears in HPLC analysis of an aged sample. | Formation of Degradation Products: The new peak is likely indole-3-carboxylic acid, the primary oxidation product.[4] | Confirm the identity of the new peak by comparing its retention time with a standard of indole-3-carboxylic acid under the same HPLC conditions.[4] This confirms that the original sample has been exposed to air and has degraded.[4] |
| Precipitate forms in a previously clear solution. | Supersaturation or Degradation: The solution might have become supersaturated upon cooling, or the compound could be degrading into less soluble products.[7] | Gently warm the solution to see if the precipitate redissolves. If it does, the issue is likely solubility at lower temperatures. If warming does not resolve the issue, the precipitate is probably a degradation product, and a fresh solution should be prepared.[7] |
Storage Condition Summary
| Form | Temperature | Atmosphere | Light | Duration |
| Solid | 2-8°C or 15-25°C[1][7] | Inert gas (Argon or Nitrogen)[2][4][5] | Protect from light (Amber vial or dark place)[4] | Long-term |
| Solution (in anhydrous solvent, e.g., DMSO) | -20°C[6] | Inert gas recommended[6] | Protect from light[7] | Up to 2 years (as per some suppliers)[6] |
| Aqueous Solution | 2-8°C | N/A | Protect from light | Not recommended for more than 1 day[4][6] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Indole-3-Carbaldehyde
This protocol outlines a general method to assess the purity of indole-3-carbaldehyde and detect the presence of its primary degradation product, indole-3-carboxylic acid.
1. Materials:
- Indole-3-carbaldehyde sample
- Indole-3-carboxylic acid standard
- HPLC-grade acetonitrile
- HPLC-grade water with 0.1% formic acid
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Sample Preparation:
- Prepare a stock solution of the indole-3-carbaldehyde sample in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
- Prepare a standard solution of indole-3-carboxylic acid in the same solvent at a similar concentration.
3. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: Start with 90% A and 10% B, linearly increase to 100% B over 15 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
4. Analysis:
- Inject the standard solution to determine the retention time of indole-3-carboxylic acid.
- Inject the sample solution.
- Analyze the chromatogram for the main peak corresponding to indole-3-carbaldehyde and any additional peaks. The presence of a peak at the retention time of the standard indicates degradation.
- Purity can be estimated by the relative peak area of indole-3-carbaldehyde compared to the total peak area.
Visualizations
Caption: Signaling pathway of Indole-3-Carbaldehyde.
Caption: Troubleshooting workflow for experimental issues.
References
Technical Support Center: Troubleshooting Low Yields in Schiff Base Condensation with Indole Aldehydes
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and answers to frequently asked questions regarding Schiff base condensation reactions involving indole aldehydes.
Troubleshooting Guide & FAQs
Issue 1: Low or No Product Formation
Q: My reaction shows a very low yield or no product at all. What are the most common causes and how can I fix this?
A: Low conversion is often due to an incomplete reaction, which is governed by equilibrium. Schiff base formation is a reversible reaction that produces water as a byproduct.[1] To achieve a high yield, the equilibrium must be shifted towards the product.[2]
Here are the primary factors to investigate:
-
Presence of Water: The water generated during the reaction can hydrolyze the imine product, pushing the equilibrium back to the starting materials.[1]
-
Solution: Remove water as it forms. Use a Dean-Stark apparatus, or add a dehydrating agent like anhydrous MgSO₄, Na₂SO₄, or molecular sieves (4 Å) to the reaction mixture.[1][3] Ensure all solvents are anhydrous and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4]
-
-
Inactive or Inappropriate Catalyst: The reaction may be too slow without proper catalysis.
-
Solution: Use a fresh or different catalyst. Mild acids like glacial acetic acid are commonly used.[5][6][7] Other options include protic acids (p-TsOH), Lewis acids (FeCl₃, InCl₃), or heterogeneous catalysts (Amberlyst-15).[3] For some indole aldehyde reactions like Knoevenagel condensations, a base catalyst such as piperidine is effective.[3][8]
-
-
Suboptimal Temperature and Time: The reaction may not have had enough energy or time to reach completion.
-
Solution: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).[3] If an increase in temperature doesn't help or leads to side products, try extending the reaction time.[3][9] Some protocols require refluxing for several hours (4-14 hours).[4][9]
-
-
Steric Hindrance: Bulky groups on either the indole aldehyde or the amine can physically block the reactive sites, slowing the reaction.[2][3]
-
Solution: This may require higher temperatures, longer reaction times, or a more active catalyst to overcome the steric barrier.
-
Issue 2: Formation of Multiple Products or Impurities
Q: My TLC plate shows multiple spots, indicating side reactions or impurities. What's causing this?
A: The formation of multiple products often points to reaction conditions that are too harsh or an incorrect ratio of reactants.
-
Reaction Temperature is Too High: Excessive heat can lead to decomposition of starting materials or the desired product.
-
Solution: Lower the reaction temperature.[3] Run the reaction at room temperature or slightly elevated temperatures first, before resorting to high-temperature reflux.
-
-
Catalyst is Too Harsh: A strong acid can sometimes promote unwanted side reactions or polymerization.
-
Incorrect Stoichiometry: An improper molar ratio of the indole aldehyde and amine can leave an excess of one starting material.[1][3]
-
Solution: Carefully control the molar ratios. A 1:1 ratio is typical for simple Schiff base formation.[11] For other reactions, like the synthesis of bis(indolyl)methanes, a 2:1 ratio of indole to aldehyde is used.[3] Using a slight excess (e.g., 1.1 equivalents) of the more volatile reactant can sometimes help drive the reaction to completion.[1]
-
Issue 3: Difficulty in Product Purification and Isolation
Q: I'm struggling to purify my indole Schiff base product. What are the best methods?
A: Purification can be challenging if the product has similar solubility to the starting materials or if it is unstable.
-
Recrystallization: This is the most common and effective method for purifying solid Schiff bases.[1][9]
-
Solution: Select a solvent or solvent system where the Schiff base is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or mixtures like ethyl acetate/hexane are common choices.[1] Dissolve the crude product in a minimum amount of the hot solvent, filter if necessary, and allow it to cool slowly to form pure crystals.[1]
-
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative.
-
Solution: Use a solvent system such as a hexane/ethyl acetate gradient to separate the product from impurities.[3]
-
-
Product Instability: Some Schiff bases can degrade upon purification, often due to hydrolysis.[1]
-
Solution: Ensure all purification solvents are dry. If the product is sensitive to silica gel (which can be acidic), consider deactivating the silica with a base like triethylamine or using an alternative stationary phase like alumina.
-
Quantitative Data Summary
The choice of catalyst and solvent can significantly impact reaction yield. The following table summarizes the yield of a model Schiff base synthesis from 3-chloro-1H-indole-2-carbaldehyde and aniline under various conditions.
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | EtOH | 65 | 3 | No Product | [8] |
| 2 | Au(1%)@TiO₂ (10%) | H₂O | 65 | 3 | 30 | [8] |
| 3 | Au(1%)@TiO₂ (10%) | CH₂Cl₂ | 65 | 3 | Trace | [8] |
| 4 | Au(1%)@TiO₂ (10%) | CH₃CN | 65 | 3 | Trace | [8] |
| 5 | Au(1%)@TiO₂ (10%) | EtOH | 65 | 3 | 85 | [8] |
| 6 | Piperidine | EtOH | 65 | 3 | 50 | [8] |
| 7 | Piperidine | EtOH | Reflux (78) | 5 | 85 | [8] |
Key Experimental Protocols
Protocol 1: General Synthesis of an Indole Schiff Base
This protocol describes a general method for the condensation of an indole aldehyde with a primary amine using acid catalysis.
-
Reactant Preparation: In a round-bottom flask, dissolve the indole aldehyde (1 equivalent) and the primary amine (1 equivalent) in a suitable solvent like ethanol or methanol.[5][11]
-
Catalyst Addition: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the mixture.[6]
-
Reaction: Stir the mixture at room temperature or reflux for the required time (typically 4-12 hours), depending on the reactivity of the substrates.[4]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.[3][4]
-
Isolation: Once complete, cool the reaction mixture. The product may precipitate directly. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.[11]
-
Purification: Wash the crude product with a cold solvent (like ethanol or diethyl ether) and purify further by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying a solid crude Schiff base.[1]
-
Solvent Selection: Choose a solvent in which the crude product has low solubility at room temperature but high solubility at its boiling point (e.g., ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to dissolve it completely.
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small volume of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Visual Guides
Workflow & Relationship Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis [mdpi.com]
- 11. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Overcoming Poor Solubility of Indole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of indole compounds.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Issue/Question | Possible Causes & Solutions |
| 1. My indole compound precipitates out of the aqueous buffer during my experiment. What should I do? | Possible Causes: Low Intrinsic Solubility: The compound's concentration exceeds its maximum solubility in the aqueous medium.[1][2]Co-solvent Shock: A high concentration of an organic stock solution was added too quickly to the aqueous buffer, causing the compound to crash out.[3]Temperature Changes: The compound may have been dissolved at a higher temperature and precipitated upon cooling to ambient temperature.[4]Solutions: Verify Solubility: First, visually inspect your solution for any signs of precipitation.[2] Determine the maximum solubility of your specific indole compound in the assay buffer.Optimize Dilution: When diluting from a stock solution (e.g., in DMSO), add it to the aqueous media with vigorous and continuous stirring or vortexing to ensure rapid and even dispersion.[1]Reduce Final Concentration: Lower the final concentration of the indole compound in your working solution to below its saturation point.Employ Solubilization Techniques: If a higher concentration is necessary, utilize one of the solubilization methods detailed in the FAQ section below, such as using co-solvents or cyclodextrins.[1][2] |
| 2. I'm observing inconsistent results in my biological assays. Could this be related to solubility? | Possible Causes: Incomplete Dissolution: The compound is not fully dissolved, leading to variable concentrations of the active compound in each experiment.[2]Precipitation Over Time: The compound may be slowly precipitating out of the assay medium over the course of the experiment, reducing its effective concentration.[1]Solutions: Prepare Fresh Solutions: Always prepare fresh working solutions of your indole compound immediately before each experiment to minimize issues related to stability and precipitation.[1]Use a Solubility Enhancer: Consistently use a validated solubilization method. The use of co-solvents, surfactants, or complexing agents can help maintain the compound in a dissolved state.[3][5]Run a Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to ensure that the solvent itself is not affecting the assay results.[2] |
| 3. The chosen organic co-solvent is showing toxicity in my cell-based assay. What are my alternatives? | Possible Causes: High Co-solvent Concentration: Many organic solvents, such as DMSO, can be toxic to cells at higher concentrations.[1][2]Solutions: Minimize Co-solvent Percentage: Keep the final concentration of the organic co-solvent in your cell culture medium as low as possible, typically below 0.5% and often as low as 0.1%, to avoid toxicity.[1][2]Explore Alternative Solvents: Consider less toxic, water-miscible organic solvents like ethanol or polyethylene glycol (PEG).[1][6]Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules to form water-soluble inclusion complexes.[2][5][7] They are often a less toxic alternative to organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this purpose.[2][5]Lipid-Based Formulations: For in vivo studies, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) which can improve solubility and absorption.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the aqueous solubility of indole compounds?
A1: Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[6]
-
Physical Modifications: These include methods like particle size reduction (micronization and nanosuspension) to increase the surface area for dissolution, and the use of solid dispersions where the drug is dispersed in a hydrophilic carrier.[6][9][10]
-
Chemical Modifications: These strategies involve altering the molecule or its environment. Common approaches include:
-
Co-solvency: Using a water-miscible organic solvent to reduce the polarity of the aqueous medium.[3][6]
-
pH Adjustment: For ionizable indole compounds, adjusting the pH of the solution can increase solubility.[11]
-
Complexation: Using agents like cyclodextrins to form soluble inclusion complexes.[2][3][7]
-
Use of Surfactants: Surfactants form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[5][12]
-
Q2: Which co-solvents are most effective for indole compounds?
A2: The choice of co-solvent depends on the specific indole derivative and the experimental system. Commonly used water-miscible organic solvents include Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, e.g., PEG 400).[1][3][5][6] DMSO is a very effective solvent for many poorly soluble compounds but can be toxic to cells at higher concentrations.[2] For parenteral formulations, ethanol, propylene glycol, and PEGs are often preferred due to their lower toxicity.[6]
Q3: How do cyclodextrins work to improve solubility?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[5] They can encapsulate a poorly water-soluble "guest" molecule, like an indole compound, within their hydrophobic core.[2] This forms a stable, water-soluble "guest-host" complex, which increases the apparent aqueous solubility of the compound.[2][7]
Q4: What is a solid dispersion and how does it enhance solubility?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix in a solid state.[2] This strategy can enhance the dissolution rate by reducing particle size to a molecular level and improving the wettability of the compound.[10][13] The drug can exist in an amorphous state within the carrier, which has higher energy and thus greater solubility than its crystalline form.[7][14]
Q5: Can particle size reduction improve the solubility of my indole compound?
A5: Particle size reduction, through techniques like micronization or nanosuspension, increases the surface area of the drug that is exposed to the solvent.[12][13] According to the Noyes-Whitney equation, a larger surface area leads to an increased rate of dissolution.[12] While this approach significantly improves the dissolution rate, it does not alter the compound's equilibrium solubility.[6] Preparing a nanosuspension, where particle sizes are in the nanometer range, is a promising strategy for efficiently delivering poorly water-soluble drugs.[13][14]
Data Summary Tables
Table 1: Common Solubilization Excipients and Their Mechanisms
| Excipient Type | Examples | Mechanism of Action | Primary Application |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400, DMSO | Reduces the polarity of the solvent system, increasing the solubility of nonpolar solutes.[3] | Parenteral and oral formulations.[6] |
| Surfactants | Polysorbates (Tween 80), Poloxamers, Sodium Lauryl Sulfate | Form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[3][5][12] | Oral and parenteral formulations.[5][15] |
| Cyclodextrins | α-cyclodextrin, β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form water-soluble inclusion complexes by encapsulating the hydrophobic drug in their core.[2][5] | Oral and injectable formulations.[5] |
| Lipid Excipients | Oils (e.g., triglycerides), Self-emulsifying systems (e.g., Labrasol®, Gelucire®) | Dissolve lipophilic drugs and can form emulsions or micelles in the GI tract to aid absorption.[7][8][16] | Oral bioavailability enhancement.[8][17] |
| Polymers | Povidone (PVP), Copovidone, Hypromellose Acetate Succinate (HPMCAS) | Used to create amorphous solid dispersions, stabilizing the high-energy form of the drug and inhibiting precipitation.[7][16] | Solid dosage forms (tablets, capsules). |
Key Experimental Protocols
Protocol 1: Preparation of an Indole Compound Solution Using a Co-solvent System
-
Objective: To prepare a stock or working solution of a poorly water-soluble indole compound for in vitro or in vivo testing using a co-solvent system.
-
Materials:
-
Indole compound
-
Primary solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Secondary co-solvents (e.g., PEG 400, Ethanol)
-
Aqueous buffer or saline
-
-
Procedure:
-
Carefully weigh the required amount of the indole compound.
-
Dissolve the compound in a minimal volume of the primary solvent, such as DMSO, to create a concentrated stock solution.[2]
-
If required, add a secondary co-solvent, like PEG 400, to the primary stock solution and mix thoroughly. A common starting ratio for a co-solvent mixture for in vivo studies is 10% DMSO, 40% PEG 400, and 50% water/saline.[2]
-
To prepare the final working solution, slowly add the stock solution (or co-solvent mixture) dropwise into the vortexing aqueous buffer or saline to reach the final desired concentration.[1]
-
Continuously monitor the solution for any signs of precipitation. If cloudiness appears, the formulation must be optimized by adjusting co-solvent ratios or lowering the final concentration.[2]
-
Protocol 2: Solubility Enhancement Using Cyclodextrin Complexation
-
Objective: To enhance the aqueous solubility of an indole compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
Indole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in deionized water or buffer by stirring until fully dissolved.[2]
-
Slowly add an excess amount of the indole compound to the stirring HP-β-CD solution.[2]
-
Cover the container and continue stirring the suspension at room temperature for 24-48 hours to ensure the system reaches equilibrium and allows for maximum complex formation.[2]
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove all undissolved compound.[2]
-
The resulting clear filtrate contains the soluble indole-cyclodextrin complex. The concentration of the dissolved compound should be determined using a validated analytical method, such as HPLC-UV.[2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solubilizer Excipients - Protheragen [protheragen.ai]
- 6. ijpbr.in [ijpbr.in]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. pharmtech.com [pharmtech.com]
- 16. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 17. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
Technical Support Center: Scaling Up the Synthesis of 1-Allyl-1H-indole-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 1-Allyl-1H-indole-3-carbaldehyde. The following sections offer detailed protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and scalable synthesis is a two-step process:
-
N-Allylation of Indole: This step involves the alkylation of the indole nitrogen with an allyl halide (e.g., allyl bromide) in the presence of a base.
-
Vilsmeier-Haack Formylation: The resulting 1-Allyl-1H-indole is then formylated at the C3 position using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Q2: What are the primary challenges when scaling up this synthesis?
A2: Key challenges include managing reaction exotherms, ensuring regioselectivity during the N-alkylation step, handling hazardous and moisture-sensitive reagents like sodium hydride (NaH) and POCl₃, and achieving consistent product purity and yield on a larger scale.
Q3: How can I avoid the common C3-allylation side product during the first step?
A3: Competition between N- and C3-alkylation is a frequent issue because the C3 position of the indole ring is highly nucleophilic.[1][2] To favor N-alkylation, strategies include using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF to fully deprotonate the indole nitrogen.[1][3] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1][3]
Q4: What are the critical safety precautions for the Vilsmeier-Haack reaction at scale?
A4: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction to form the Vilsmeier reagent is exothermic and requires careful temperature control. The quenching process, involving the addition of the reaction mixture to ice and subsequent neutralization with a base, is also highly exothermic and must be performed slowly with efficient stirring and cooling to prevent dangerous temperature spikes.
Troubleshooting Guides
This guide addresses specific issues that may arise during the synthesis, with potential causes and solutions.
Part 1: N-Allylation of 1H-Indole
Q: My N-allylation reaction is giving a low yield and a significant amount of C3-allylated side product. How can I improve N-selectivity?
A: This is a classic challenge due to the high nucleophilicity of the indole C3 position.[2][3]
-
Cause 1: Incomplete Deprotonation. If the indole N-H is not fully deprotonated, the remaining neutral indole can react at the C3 position.[3]
-
Solution: Ensure you are using a sufficiently strong base, like sodium hydride (NaH), in at least stoichiometric amounts (typically 1.1-1.2 equivalents). Allow adequate time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding the allyl bromide.[1]
-
-
Cause 2: Incorrect Solvent Choice. The choice of solvent can significantly influence regioselectivity.
-
Cause 3: Reaction Temperature. Temperature can affect the kinetic versus thermodynamic product distribution.
Q: The N-allylation reaction is sluggish or fails to reach completion. What can be done?
A: Several factors can contribute to low reactivity.
-
Cause 1: Inactive Reagents or Presence of Moisture. Strong bases like NaH are highly sensitive to moisture.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Ensure the indole and allyl bromide are pure and dry.
-
-
Cause 2: Insufficient Reactivity of Alkylating Agent.
-
Solution: While allyl bromide is generally reactive, you can add a catalytic amount of an iodide salt (e.g., potassium iodide, KI) to generate the more reactive allyl iodide in situ via the Finkelstein reaction.
-
Part 2: Vilsmeier-Haack Formylation of 1-Allyl-1H-indole
Q: My Vilsmeier-Haack reaction resulted in a very low yield of this compound. What are the potential causes?
A: Low yields often point to issues with reagent preparation or reaction conditions.
-
Cause 1: Impure or Decomposed Vilsmeier Reagent. The Vilsmeier reagent is sensitive to moisture.
-
Solution: Prepare the reagent by adding POCl₃ slowly to anhydrous DMF at a low temperature (0-5 °C).[4] Use freshly prepared reagent for the best results.
-
-
Cause 2: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: After adding the 1-Allyl-1H-indole solution, ensure the mixture is heated sufficiently (e.g., in a boiling water bath) for an adequate amount of time (typically 1 hour) to drive the reaction forward.[4]
-
Q: The reaction mixture turned into a dark tar, making product isolation difficult. Why did this happen?
A: Tar formation is a common sign of decomposition or unwanted side reactions.
-
Cause: Excessive Heat. Overheating during either the Vilsmeier reagent formation or the subsequent reaction with the indole can lead to polymerization and decomposition.[4]
-
Solution: Maintain strict temperature control throughout the process. The addition of the indole solution to the Vilsmeier reagent should be controlled to keep the temperature between 20-30 °C.[4] During the final heating step, avoid exceeding the recommended temperature.
-
Data Presentation
Table 1: Parameters for Optimizing N-Allylation of Indole
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized for N-Selectivity) | Expected Outcome |
| Base | K₂CO₃, Cs₂CO₃ | Sodium Hydride (NaH, 1.2 eq.) | Stronger base ensures complete deprotonation, favoring N-alkylation.[1][2] |
| Solvent | THF | Anhydrous DMF | DMF better solvates the indolate anion, improving N-selectivity.[2][3] |
| Temperature | Room Temperature | 60-80 °C | Higher temperatures favor the thermodynamically stable N-alkyl product.[1][3] |
| Additive | None | KI (catalytic) | Increases reaction rate by forming the more reactive allyl iodide. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents quenching of the strong base by atmospheric moisture.[1] |
Table 2: Key Parameters for Scaling Up Vilsmeier-Haack Formylation
| Parameter | Small Scale (10g Indole) | Scaled-Up (100g Indole) | Key Consideration for Scale-Up |
| Indole | 10 g | 100 g | N/A |
| Anhydrous DMF | 29 mL + 10 mL | 288 mL + 100 mL | Ensure DMF is completely anhydrous to prevent reagent decomposition. |
| POCl₃ | 8.6 mL | 86 mL | Addition must be slow and with efficient cooling to manage the exotherm.[4] |
| Addition Temp. | 0-5 °C (POCl₃), 20-30 °C (Indole) | 0-5 °C (POCl₃), 20-30 °C (Indole) | Crucial to maintain these ranges with robust cooling systems.[4] |
| Reaction Temp. | 95-100 °C | 95-100 °C | Ensure uniform heating to prevent localized overheating and tar formation.[4] |
| Quenching | 30g Ice, then 20g Ice | 300g Ice, then 200g Ice | Add crushed ice slowly to control the quench exotherm. |
| NaOH Solution | 37.5g in 100 mL H₂O | 375g in 1 L H₂O | Add slowly with vigorous stirring; temperature must be kept below 60 °C.[4] |
| Approx. Yield | ~12 g | ~120 g | A successful scale-up should maintain a high yield (e.g., ~97%).[4] |
Experimental Protocols
Protocol 1: N-Allylation of 1H-Indole (Exemplary Scale)
-
Preparation: To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.8 g, 120 mmol) and wash with anhydrous hexane (2 x 20 mL) to remove the oil. Carefully decant the hexane.
-
Solvent Addition: Add anhydrous DMF (200 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Indole Addition: Dissolve 1H-indole (11.7 g, 100 mmol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.
-
Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. The formation of the sodium salt of indole may result in a thick slurry.
-
Allylation: Cool the mixture back to 0 °C and add allyl bromide (9.5 mL, 110 mmol) dropwise, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL). Transfer the mixture to a separatory funnel, add water (200 mL) and ethyl acetate (200 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 1-Allyl-1H-indole.
Protocol 2: Vilsmeier-Haack Formylation of 1-Allyl-1H-indole (Exemplary Scale)
-
Vilsmeier Reagent Preparation: To a 250 mL three-necked flask equipped with a mechanical stirrer and dropping funnel, add anhydrous DMF (22 mL). Cool the flask in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 6.6 mL, 71 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C.[4]
-
Indole Addition: Prepare a solution of 1-Allyl-1H-indole (10 g, 64 mmol) in anhydrous DMF (10 mL). Add this solution to the Vilsmeier reagent over 30-45 minutes, keeping the internal temperature between 20-30 °C.[4]
-
Reaction: After the addition is complete, heat the mixture in a boiling water bath (approx. 100 °C) for 1 hour. The mixture will become a thick, colored paste.[4]
-
Quenching and Hydrolysis: Cool the reaction mixture and add 30 g of crushed ice with careful, vigorous stirring. This should produce a clear, cherry-red solution.[4]
-
Precipitation: Transfer the red solution to a larger beaker containing 20 g of crushed ice. Prepare a solution of NaOH (29 g) in water (80 mL) and add it slowly to the reaction mixture with vigorous stirring, keeping the temperature below 60 °C. The product will precipitate out. Continue stirring for 30-45 minutes.[4]
-
Isolation: Collect the precipitate by filtration. Wash the solid thoroughly with water (3 x 50 mL).
-
Drying: Air-dry the product or dry in a vacuum oven at low heat to yield this compound as a solid.
Visualizations
Caption: A logical workflow for troubleshooting poor regioselectivity in indole N-allylation.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of N-Substituted Indole-3-Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The N-substituted indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide array of biologically active compounds. The choice of synthetic methodology for accessing these valuable building blocks can significantly impact yield, purity, scalability, and overall efficiency. This guide provides an objective comparison of prevalent and emerging methods for the synthesis of N-substituted indole-3-carbaldehydes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Key Synthesis Methods at a Glance
The formylation of N-substituted indoles at the C3 position is the most common strategy for preparing N-substituted indole-3-carbaldehydes. Several methods have been developed over the years, each with its own set of advantages and limitations. The most prominent among these are the Vilsmeier-Haack reaction, the Duff reaction, organometallic formylation, and various metal-free approaches.
| Method | Reagents | General Conditions | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | POCl₃, DMF | 0 °C to 80 °C | High yields, reliable, well-established | Harsh reagents, not suitable for sensitive substrates |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Elevated temperatures | Mild formylating agent | Generally lower yields compared to Vilsmeier-Haack |
| Organometallic Formylation | Organolithium reagent (e.g., n-BuLi), DMF | Low temperatures (-78 °C to rt) | High regioselectivity, good for specific substitutions | Requires anhydrous conditions, strong bases |
| Metal-Free Formylation | Various (e.g., I₂, HMTA; FeCl₃, HCHO, NH₃·H₂O) | Varies (e.g., elevated temp., visible light) | Avoids toxic metals, often milder conditions | Can have variable yields and substrate scope |
In-Depth Comparison and Experimental Data
This section provides a detailed look at the performance of each method, supported by experimental data from the literature.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted indoles.[1][2][3][4][5] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6]
General Experimental Protocol:
To an ice-cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise. The resulting Vilsmeier reagent is then treated with the N-substituted indole. The reaction mixture is typically stirred at temperatures ranging from 0 °C to 80 °C. Upon completion, the reaction is quenched with an aqueous base (e.g., NaOH or NaOAc solution) to hydrolyze the intermediate iminium salt and precipitate the desired aldehyde.[6][7]
Quantitative Data for Vilsmeier-Haack Formylation:
| N-Substituent | Other Substituents | Reaction Conditions | Yield (%) | Reference |
| H | None | POCl₃, DMF, 0 °C to rt, 2.5 h | 77 | [7] |
| Methyl | None | POCl₃, DMF, 80 °C, 3 h | - | [6] |
| Benzyl | None | POCl₃, DMF | - | |
| Phenyl | None | POCl₃, DMF | - |
Note: Yields can vary depending on the specific substrate and reaction conditions.
Logical Workflow for the Vilsmeier-Haack Reaction:
Duff Reaction
The Duff reaction offers a milder alternative for the formylation of activated aromatic rings, using hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as acetic acid or trifluoroacetic acid.[8] While commonly used for phenols, its application to indoles is also documented. The reaction mechanism is believed to involve the formation of an iminium ion from protonated HMTA, which then acts as the electrophile.
General Experimental Protocol:
The N-substituted indole and hexamethylenetetramine (HMTA) are heated in an acidic solvent (e.g., glacial acetic acid). After the reaction period, the mixture is subjected to acidic hydrolysis to yield the aldehyde.
Quantitative Data for Iodine-Catalyzed Formylation (a modified Duff-type reaction):
| N-Substituent | Other Substituents | Reaction Conditions | Yield (%) | Reference |
| H | None | I₂, HMTA, AC, DMF, 120 °C, 50 min | 97 | [8] |
| Benzyl | None | I₂, HMTA, AC, DMF, 120 °C, 10 h | 53 | [8] |
| Allyl | None | I₂, HMTA, AC, DMF, 120 °C, 9 h | 34 | [8] |
| -(CH₂)₄OH | None | I₂, HMTA, AC, DMF, 120 °C, 4 h | 87 | [8] |
| -(CH₂)₄OAc | None | I₂, HMTA, AC, DMF, 120 °C, 5 h | 86 | [8] |
Logical Workflow for the Duff Reaction:
Organometallic Formylation
This method involves the deprotonation of an N-protected indole, typically at the C2 position, using a strong organolithium base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with an electrophilic formylating agent such as DMF.[9] This approach offers high regioselectivity, particularly for the synthesis of 2-formylindoles, but can be adapted for C3-formylation depending on the starting material and reaction conditions.
General Experimental Protocol:
To a solution of the N-substituted indole in an anhydrous etheral solvent (e.g., THF, diethyl ether) at low temperature (-78 °C), an organolithium reagent is added dropwise. The mixture is stirred to allow for complete lithiation. N,N-dimethylformamide (DMF) is then added to the reaction, which is subsequently warmed to room temperature and quenched with an aqueous solution.
Quantitative data for this method is highly substrate-specific and requires careful optimization. Researchers are encouraged to consult primary literature for specific examples relevant to their target molecule.
Metal-Free Formylation
In recent years, there has been a growing interest in developing metal-free synthetic methodologies to avoid the use of potentially toxic and expensive metal catalysts. Several innovative metal-free formylation reactions for indoles have been reported.
One notable example is an iron-catalyzed C3-formylation using formaldehyde and aqueous ammonia with air as the oxidant.[10] Although this method uses an iron catalyst, it is a more environmentally benign alternative to traditional heavy metal catalysts.
Another approach is the aerobic visible-light-promoted C3-formylation catalyzed by Rose Bengal, which uses tetramethylethylenediamine (TMEDA) as the one-carbon source.[11]
Quantitative Data for Iron-Catalyzed Formylation:
| N-Substituent | Other Substituents | Reaction Conditions | Yield (%) | Reference |
| H | None | FeCl₃, HCHO, NH₃·H₂O, DMF, 130 °C, 1 h | 93 | [10] |
| Methyl | None | FeCl₃, HCHO, NH₃·H₂O, DMF, 130 °C, 1.5 h | 85 | [10] |
| Ethyl | None | FeCl₃, HCHO, NH₃·H₂O, DMF, 130 °C, 2 h | 82 | [10] |
| Propyl | None | FeCl₃, HCHO, NH₃·H₂O, DMF, 130 °C, 2 h | 80 | [10] |
| Benzyl | None | FeCl₃, HCHO, NH₃·H₂O, DMF, 130 °C, 3 h | 76 | [10] |
Conclusion
The synthesis of N-substituted indole-3-carbaldehydes can be achieved through a variety of methods, each with distinct advantages and disadvantages. The Vilsmeier-Haack reaction remains a robust and high-yielding choice for many applications, though its harsh conditions may not be suitable for all substrates. The Duff reaction and its modifications offer a milder alternative, albeit often with lower yields. Organometallic formylation provides excellent regioselectivity but requires stringent anhydrous conditions. The emerging field of metal-free formylation presents promising, environmentally friendly alternatives that are continually being refined.
The selection of the optimal synthesis method will depend on factors such as the specific N-substituent and any other functional groups present on the indole ring, the desired scale of the reaction, and the availability of reagents and equipment. This guide serves as a starting point for researchers to make an informed decision based on a comparative analysis of the available synthetic strategies.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. growingscience.com [growingscience.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
- 10. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis: Unveiling the Biological Potential of 1-Allyl-1H-indole-3-carbaldehyde Against Other Indole-3-Aldehydes
For Immediate Release
In the dynamic field of drug discovery, indole derivatives consistently emerge as promising candidates, demonstrating a wide spectrum of biological activities.[1][2] Among these, indole-3-carbaldehydes are a particularly noteworthy class of compounds, with research highlighting their potential as anticancer, antimicrobial, and antioxidant agents.[2][3] This guide offers a comparative look at the biological activity of 1-Allyl-1H-indole-3-carbaldehyde and other key indole-3-aldehyde derivatives, supported by available experimental data.
While specific comprehensive biological studies on this compound are not extensively available in the reviewed literature, we can infer its potential activity based on the demonstrated bioactivities of other N-substituted indole-3-aldehyde analogs. The introduction of an allyl group at the N1 position of the indole ring can influence the molecule's lipophilicity and steric properties, potentially modulating its interaction with biological targets. This comparison, therefore, draws upon data from a variety of substituted indole-3-aldehydes to provide a broader context for the potential therapeutic applications of the 1-allyl derivative.
Quantitative Comparison of Biological Activities
The following tables summarize the reported anticancer and antimicrobial activities of various indole-3-carbaldehyde derivatives from several studies. This data provides a benchmark for evaluating the potential efficacy of novel analogs like this compound.
Table 1: Anticancer Activity of Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [4] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [4] |
| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [3] |
| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [3] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-3-carbaldehyde Semicarbazone Derivatives | Staphylococcus aureus | 100-150 | |
| Indole-3-carbaldehyde Semicarbazone Derivatives | Bacillus subtilis | 100-150 | |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Various bacteria & Candida albicans | 6.25-100 | |
| Indole-1,2,4-triazole conjugates | Candida tropicalis | 2 | [5] |
| Indole-1,2,4-triazole conjugates | Candida albicans | 2 | [5] |
MIC: Minimum Inhibatory concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for key experiments used to evaluate the biological activities of indole-3-aldehyde derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing an indication of a compound's cytotoxic effects.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare various concentrations of the test compounds.
-
Reaction Mixture: Mix the test compound solutions with the DPPH solution.
-
Incubation: Allow the reaction to proceed in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Signaling Pathways and Experimental Workflow
The biological effects of indole-3-aldehydes are often mediated through their interaction with specific cellular signaling pathways. The diagrams below illustrate a general experimental workflow for screening these compounds and a key signaling pathway implicated in the anticancer activity of some indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of 1-allyl vs. 1-methyl-1H-indole-3-carbaldehyde
For researchers, scientists, and drug development professionals, a detailed understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of two closely related indole derivatives: 1-allyl-1H-indole-3-carbaldehyde and 1-methyl-1H-indole-3-carbaldehyde. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we can elucidate the key structural differences imparted by the N-allyl versus the N-methyl substituent.
This comparison will delve into the characteristic spectral signatures of each molecule, offering a valuable reference for their identification and characterization in complex chemical environments. The subtle yet significant variations in their spectroscopic profiles highlight the influence of the N-substituent on the electronic environment of the indole core.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and 1-methyl-1H-indole-3-carbaldehyde.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Assignment | This compound Chemical Shift (δ) ppm | 1-methyl-1H-indole-3-carbaldehyde Chemical Shift (δ) ppm |
| CHO | 10.02 (s, 1H) | 10.01 (s, 1H) |
| H-2 | 7.74 (s, 1H) | 7.69 (s, 1H) |
| H-4 | 8.32 (d, J = 6.3 Hz, 1H) | 8.35 (d, J = 6.6 Hz, 1H) |
| H-5, H-6, H-7 | 7.32-7.39 (m, 3H) | 7.33-7.50 (m, 3H) |
| N-CH₂ | 4.80 (d, J = 5.6 Hz, 2H) | - |
| CH=CH₂ | 5.99-6.07 (m, 1H) | - |
| CH=CH₂ | 5.17-5.36 (m, 2H) | - |
| N-CH₃ | - | 3.90 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Assignment | This compound Chemical Shift (δ) ppm | 1-methyl-1H-indole-3-carbaldehyde Chemical Shift (δ) ppm |
| C=O | 184.58 | 184.43 |
| C-2 | 138.28 | 137.90 |
| C-3 | 119.07 | 118.09 |
| C-3a | 137.32 | - |
| C-4 | 125.46 | 125.29 |
| C-5 | 124.06 | 124.04 |
| C-6 | 123.01 | 122.94 |
| C-7 | 122.16 | 122.04 |
| C-7a | - | - |
| C-8 (Indole Core) | 110.28 | 109.87 |
| N-CH₂ | 49.54 | - |
| CH=CH₂ | 131.75 | - |
| CH=CH₂ | 118.42 | - |
| N-CH₃ | - | 33.69 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Mass Spectrometry (ESI-MS) [M+H]⁺ |
| This compound | C₁₂H₁₁NO | 185.22 g/mol | 186 |
| 1-methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 159.18 g/mol | 160 |
Table 4: Infrared (IR) Spectroscopic Data
| Functional Group | This compound (Predicted) Wavenumber (cm⁻¹) ** | 1-methyl-1H-indole-3-carbaldehyde Wavenumber (cm⁻¹) ** |
| C=O (Aldehyde) | ~1650-1680 | ~1660 |
| C=C (Aromatic) | ~1450-1600 | ~1470, 1530 |
| C-H (Aromatic) | ~3000-3100 | ~3000-3100 |
| C-H (Aliphatic) | ~2850-2960 | ~2850-2950 |
| C=C (Allyl) | ~1640 | - |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a Bruker spectrometer operating at a frequency of 400 MHz for ¹H and 101 MHz for ¹³C, respectively.[1]
-
Sample Preparation: Approximately 5-10 mg of the analyte (this compound or 1-methyl-1H-indole-3-carbaldehyde) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: The spectra were recorded at room temperature. For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was employed.
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed to obtain the frequency domain spectrum. The spectra were then phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum of the clean ATR crystal was recorded. Subsequently, the sample spectrum was acquired by pressing the sample firmly against the crystal. The spectra were typically recorded over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectra were acquired using an Electrospray Ionization (ESI) source coupled to a mass analyzer.
-
Sample Preparation: A dilute solution of the analyte was prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 µg/mL.
-
Data Acquisition: The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography system. The analysis was performed in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Processing: The resulting mass spectrum was analyzed to determine the mass-to-charge ratio (m/z) of the parent ion.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the two indole derivatives.
Caption: General workflow for the spectroscopic comparison of indole derivatives.
Conclusion
The spectroscopic data presented provides a clear and objective comparison between this compound and 1-methyl-1H-indole-3-carbaldehyde. The key differentiating features are observed in the NMR spectra, with the appearance of characteristic signals for the allyl group in the former and a singlet for the methyl group in the latter. The mass spectra confirm the respective molecular weights, and the IR spectra show the characteristic carbonyl stretch for the aldehyde functional group in both molecules. This guide serves as a valuable resource for the unambiguous identification and characterization of these important indole derivatives in a research and development setting.
References
A Comparative Guide to the Structure-Activity Relationship of N-Substituted Indole-3-Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of pharmacological activities. Among these, N-substituted indole-3-carbaldehydes have emerged as a versatile class of compounds with significant potential in drug discovery. This guide provides an objective comparison of the biological performance of various N-substituted indole-3-carbaldehyde derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.
Data Presentation: Comparative Biological Activity
The biological activity of N-substituted indole-3-carbaldehydes is significantly influenced by the nature and position of the substituent on the indole nitrogen. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships (SAR) for anticancer, antimicrobial, and antioxidant activities.
Anticancer Activity
The anticancer activity of N-substituted indole-3-carbaldehydes has been extensively studied against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[1][2] The table below presents the half-maximal inhibitory concentration (IC50) values for selected derivatives.
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | MCF-7 (Breast) | >100 | [3] |
| 1b | -CH2CH2-morpholine | MCF-7 (Breast) | 13.2 | [3] |
| 1c | -CH2CH2-morpholine (p-chloro) | MDA-MB-468 (Breast) | 8.2 | [3] |
| 2a | 2-phenyl | A-549 (Lung) | 5.8 | [1] |
| 2b | 2-phenyl-4-methoxy | A-549 (Lung) | 2.1 | [1] |
| 3a | -H | HeLa (Cervical) | >50 | [4] |
| 3b | -propargyl | HeLa (Cervical) | 8.2 | [4] |
SAR Insights:
-
N-alkylation with bulky or heterocyclic moieties, such as a morpholinoethyl group, significantly enhances anticancer activity compared to the unsubstituted parent compound.[3]
-
The presence of a phenyl group at the 2-position of the indole ring, in conjunction with N-substitution, can lead to potent antiproliferative effects.[1]
-
Electron-donating groups, such as a methoxy group on the 2-phenyl substituent, can further increase cytotoxicity.[1]
-
N-propargyl substitution has been shown to impart moderate anticancer activity.[4]
Antimicrobial Activity
N-substituted indole-3-carbaldehyde derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these compounds.
| Compound ID | N-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 4a | -H | Staphylococcus aureus | >200 | [5] |
| 4b | -H (5-bromo) | Staphylococcus aureus | 100 | [5] |
| 4c | -H (5-chloro) | Staphylococcus aureus | 150 | [5] |
| 5a | Schiff Base (4-nitrobenzenamine) | Escherichia coli | 125 | [6] |
| 5b | Schiff Base (4-nitrobenzenamine) | Fusarium oxysporum | >5000 | [6] |
SAR Insights:
-
Halogen substitution on the indole ring, such as bromine at the 5-position, can enhance antibacterial activity.[5]
-
Derivatization of the aldehyde group into Schiff bases can introduce broad-spectrum antimicrobial activity, although the efficacy varies significantly depending on the substituent.[6]
Antioxidant Activity
The antioxidant potential of N-substituted indole-3-carbaldehydes is often evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).
| Compound ID | N-Substituent / Modification | DPPH Radical Scavenging (%) at 100 µg/mL | Reference |
| 6a | -H | 45.2 | [7] |
| 6b | 1-(2-chloroacetyl) | Negligible | [7] |
| 6c | 1-(2-(4-methoxyanilino)acetyl) | 78.5 | [7] |
| BHA | Standard (Butylated hydroxyanisole) | 72.1 | [7] |
SAR Insights:
-
The unsubstituted indole N-H shows moderate antioxidant activity.[7]
-
N-acylation can significantly impact activity, with some substituents diminishing it while others, particularly those with electron-donating groups like a methoxy-substituted aniline, can dramatically increase antioxidant potential, even surpassing that of standard antioxidants like BHA.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-substituted indole-3-carbaldehyde derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[1][8]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Materials:
-
N-substituted indole-3-carbaldehyde derivatives
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Butylated hydroxyanisole (BHA) as a positive control
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of the test compounds and the positive control in methanol.
-
Add 1 mL of the test compound solution to 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm against a blank (methanol).
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[7][9]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
N-substituted indole-3-carbaldehyde derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic (e.g., ciprofloxacin, tetracycline) as a positive control
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of the test compounds and the standard antibiotic in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][11]
Mandatory Visualization
The following diagrams illustrate key experimental workflows and biological pathways relevant to the study of N-substituted indole-3-carbaldehydes.
Caption: Workflow for determining the cytotoxicity of N-substituted indole-3-carbaldehydes using the MTT assay.
Caption: Signaling pathway of tubulin polymerization inhibition by N-substituted indole-3-carbaldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. youtube.com [youtube.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity Profile of 1-Allyl-1H-indole-3-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused comparison of the cytotoxic effects of 1-Allyl-1H-indole-3-carbaldehyde, an N-substituted derivative of indole-3-carbaldehyde. The information presented herein is supported by experimental data from peer-reviewed literature, offering insights into its potential as an anticancer agent.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated against the Ehrlich Ascites Carcinoma (EAC) cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for this compound.
Table 1: IC50 Value of this compound against EAC Cell Line
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | Ehrlich Ascites Carcinoma (EAC) | 18.5 |
Data sourced from Zahran, M. A., et al. (2009). Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones. Journal of the Indian Chemical Society.
Experimental Protocols
The following section details the methodology used to determine the cytotoxicity of this compound against the EAC cell line.
Cell Viability Assay (Trypan Blue Exclusion Method)
Objective: To determine the percentage of viable cells after treatment with the test compound.
Procedure:
-
Cell Culture: Ehrlich Ascites Carcinoma (EAC) cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: EAC cells were seeded in 6-well plates at a density of 1 x 10^6 cells/well and treated with varying concentrations of this compound. A control group without the compound was also included.
-
Incubation: The cells were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Staining: After incubation, the cells were harvested and washed with phosphate-buffered saline (PBS). A 0.4% solution of trypan blue in PBS was added to the cell suspension.
-
Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells was counted using a hemocytometer under a microscope.
-
Calculation: The percentage of cell viability was calculated using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
IC50 Determination: The IC50 value was determined by plotting the percentage of cell viability against the concentration of the compound and calculating the concentration at which 50% of the cells were non-viable.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound.
Potential Signaling Pathway Involvement (Hypothetical)
While the specific signaling pathways affected by this compound have not been elucidated, many indole derivatives are known to induce apoptosis. The following diagram illustrates a general apoptotic pathway that could be a potential mechanism of action.
Caption: A hypothetical apoptotic pathway potentially induced by this compound.
The Antimicrobial Potential of Indole Derivatives: A Comparative Analysis
A deep dive into the antimicrobial spectrum of various indole derivatives reveals a promising class of compounds in the fight against drug-resistant pathogens. This guide offers a comparative analysis of their performance, supported by experimental data, to inform researchers and drug development professionals in the ongoing search for novel antimicrobial agents.
The indole scaffold, a privileged structure in medicinal chemistry, is a core component of numerous natural and synthetic compounds with a broad range of biological activities.[1] Among these, indole-based antimicrobials have emerged as a significant area of research, demonstrating considerable potential to combat the escalating threat of antibiotic resistance.[1][2] This comparative guide synthesizes data from multiple studies to provide a clear overview of the antimicrobial efficacy of various indole derivatives against a panel of clinically relevant microorganisms.
Quantitative Antimicrobial Activity
The antimicrobial effectiveness of indole derivatives is primarily assessed by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[2] The data presented below summarizes the MIC values of representative indole derivatives against a selection of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
| Compound Class | Derivative/Compound | Target Organism | MIC (µg/mL) | Reference |
| Indole-Triazole Conjugates | Compound 3d | Staphylococcus aureus (MRSA) | 6.25 | [2] |
| Compound 3d | Candida krusei | 3.125 | [2] | |
| Indole-Thiadiazole Conjugates | Compound 2h | Staphylococcus aureus | 6.25 | [2] |
| Compound 2c | Staphylococcus aureus (MRSA) | 6.25 | [2] | |
| Halogenated Indoles | 5-iodoindole | Extensively Drug-Resistant Acinetobacter baumannii (XDRAB) | 64 | [3] |
| 6-bromoindole | Extensively Drug-Resistant Acinetobacter baumannii (XDRAB) | 64 | [3] | |
| 4-bromo-6-chloroindole | Staphylococcus aureus | 30 | [4] | |
| 6-bromo-4-iodoindole | Staphylococcus aureus | 20 | [4] | |
| Indole Diketopiperazine Alkaloids | Compound 3b | Staphylococcus aureus | 0.39-1.56 | [5] |
| Compound 3c | Escherichia coli | 0.39-1.56 | [5] | |
| Ciprofloxacin-Indole Hybrids | Compound 8b | Staphylococcus aureus (Clinical Isolate) | 0.0625 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of indole derivatives.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[2]
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1]
-
Compound Dilution: The indole derivatives are serially diluted in a nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.[2]
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[7]
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[2]
Disc Diffusion Method for Antimicrobial Screening
This qualitative test is widely used to assess the antimicrobial activity of chemical compounds.[1]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension (0.5 McFarland) and swabbed evenly across the entire surface of the agar plate.
-
Application of Discs: Sterile paper discs impregnated with a known concentration of the indole derivative are placed on the surface of the inoculated agar. A control disc with a standard antibiotic is also used.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) in millimeters.[8]
Mechanisms of Action and Experimental Workflows
Indole derivatives exhibit diverse mechanisms of action, often targeting essential bacterial processes that are distinct from those of conventional antibiotics.[2] This diversity is a key advantage in overcoming existing resistance mechanisms. Prominent mechanisms include the disruption of the bacterial cell membrane, inhibition of essential enzymes like DNA gyrase and topoisomerase IV, and interference with cell division proteins such as FtsZ.[2][9] Some indole derivatives can also inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[3][10]
Below are diagrams illustrating a general experimental workflow for antimicrobial screening and a simplified representation of a common mechanism of action.
Caption: A generalized workflow for the synthesis and antimicrobial evaluation of indole derivatives.
Caption: A simplified diagram illustrating bacterial cell membrane disruption by indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the structure of synthesized 1-Allyl-1H-indole-3-carbaldehyde
A comprehensive guide to validating the structure of synthesized 1-Allyl-1H-indole-3-carbaldehyde for researchers, scientists, and drug development professionals. This guide provides a comparative analysis with alternative compounds, supported by experimental data and detailed protocols.
Structural Validation of this compound
The successful synthesis of this compound requires rigorous structural confirmation to ensure the desired product has been obtained free of significant impurities. This guide outlines the standard analytical techniques and expected outcomes for the validation of its molecular structure. A comparison with related indole-3-carbaldehyde derivatives is provided to highlight the key distinguishing features in their spectral data.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and subsequent structural validation of this compound.
Caption: Workflow for Synthesis and Structural Validation.
Comparative Spectral Data
The structural integrity of the synthesized this compound is confirmed by comparing its spectral data with known values from the literature and with data from similar compounds. The presence of the N-allyl group is a key differentiator.
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI-MS, [M+H]⁺) |
| This compound | 10.02 (s, 1H), 8.32 (d, 1H), 7.74 (s, 1H), 7.39–7.32 (m, 3H), 6.07–5.99 (m, 1H), 5.36–5.31 (m, 1H), 5.23–5.17 (m, 1H), 4.80 (d, 2H)[1] | 184.58, 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54[1] | 186[1] |
| 1-Methyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H), 8.35 (d, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H), 3.90 (s, 3H)[1] | 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69[1] | 160[1] |
| 1-Benzyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H), 8.38–8.28 (m, 1H), 7.72 (s, 1H), 7.39–7.30 (m, 6H), 7.22–7.16 (m, 2H), 5.37 (s, 2H)[1] | 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95[1] | 236[1] |
| 1H-Indole-3-carbaldehyde | 10.08 (s, 1H), 8.79 (s, 1H), 8.40–8.27 (m, 1H), 7.86 (d, 1H), 7.49–7.42 (m, 1H), 7.39–7.29 (m, 2H)[1] | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70[1] | 146[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectra Acquisition:
-
Prepare a sample by dissolving approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.
-
For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
For ¹³C NMR, typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to obtain a good signal-to-noise ratio.
-
Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
-
Mass Spectrometry (MS)
-
Electrospray Ionization-Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the ESI-MS instrument via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Typical ESI source parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure of 20-30 psi, and a drying gas flow rate of 5-10 L/min at a temperature of 300-350 °C.
-
Analyze the resulting spectrum to identify the peak corresponding to the molecular weight of this compound (C₁₂H₁₁NO, MW = 185.22 g/mol ), which should appear at m/z 186.23 for [M+H]⁺.
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy:
-
Place a small amount of the solid, purified sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to the sample scan.
-
Identify the characteristic absorption bands for the key functional groups:
-
Aldehyde C=O stretch: ~1650-1680 cm⁻¹
-
Aromatic C=C stretches: ~1450-1600 cm⁻¹
-
Allyl C=C stretch: ~1640 cm⁻¹
-
Aromatic C-H stretches: >3000 cm⁻¹
-
Aliphatic C-H stretches: <3000 cm⁻¹
-
-
References
A Comparative Guide to HPLC-Based Purity Assessment of 1-Allyl-1H-indole-3-carbaldehyde
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute in drug development and manufacturing. For novel compounds like 1-Allyl-1H-indole-3-carbaldehyde, a substituted indole derivative, High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity determination due to its high resolution, sensitivity, and specificity. This guide provides a comparative overview of potential HPLC methods for assessing the purity of this compound, supported by experimental data from analogous compounds found in the literature.
Comparative Analysis of HPLC Methodologies
Reversed-phase HPLC (RP-HPLC) is the most common and effective method for the analysis of indole derivatives.[1][2][3][4][5][6][7] The separation is typically achieved on non-polar stationary phases like C8 or C18, with a polar mobile phase. The choice of mobile phase composition, particularly the organic modifier and pH, is crucial for achieving optimal separation of the main compound from its potential impurities.
| Parameter | Method A: Acetonitrile/Water with Acid Modifier | Method B: Methanol/Water with Acid Modifier | Method C: Derivatization Approach |
| Principle | Ion-suppression RP-HPLC to ensure the analyte is in a neutral form for better retention and peak shape. | Similar to Method A, but using methanol as the organic modifier, which can offer different selectivity. | Chemical derivatization of the aldehyde group to enhance detection or improve chromatographic behavior. |
| Stationary Phase | C18 or C8 column (e.g., Symmetry C8, 4.6 x 150 mm, 5 µm)[2] | C18 column (e.g., Newcrom R1)[4][5][6] | C18 column (e.g., Cosmosil 5C18-MS)[8] |
| Mobile Phase | Acetonitrile and water (or buffer) with 0.1% formic or phosphoric acid.[3][4][5][6] Gradient or isocratic elution. | Methanol and water (or buffer) with 0.1% formic acid.[3] Gradient or isocratic elution. | Acetonitrile/Water (55/45, v/v)[8] |
| Detection | UV at ~280 nm[3] or Diode Array Detector (DAD) for spectral analysis. | UV at ~280 nm[3] or DAD. | UV at ~360 nm (for DNPH derivatives)[8] |
| Advantages | Acetonitrile often provides better resolution and lower backpressure. Good for a wide range of indole derivatives.[2] | Methanol can offer alternative selectivity for closely eluting impurities. | Increased sensitivity and specificity for aldehydes.[8][9] |
| Disadvantages | May not resolve all co-eluting impurities without careful optimization. | Methanol can lead to higher backpressure compared to acetonitrile. | Adds an extra step to sample preparation, which can introduce variability. May not be suitable for identifying unknown impurities that do not possess an aldehyde group. |
Experimental Protocol: A Representative RP-HPLC Method
The following protocol is a representative method for the purity assessment of this compound, based on established methods for similar indole-containing molecules.[2][3][4][5][6]
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (80:20 Mobile Phase A:B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak Area % = (Area of Main Peak / Total Area of All Peaks) x 100.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the HPLC purity assessment process.
Caption: HPLC Purity Assessment Workflow.
References
- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. cetjournal.it [cetjournal.it]
- 8. lawdata.com.tw [lawdata.com.tw]
- 9. researchgate.net [researchgate.net]
Unveiling the Antioxidant Potential of Novel Indole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Recently, significant attention has been directed towards the antioxidant properties of novel indole-containing compounds. These molecules hold promise in combating oxidative stress, a key pathological factor in numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1][2][3] This guide provides a comparative analysis of the antioxidant activity of newly synthesized indole derivatives, supported by experimental data and detailed methodologies, to inform further research and drug development endeavors.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of various novel indole compounds has been assessed using multiple in vitro assays. The following tables summarize key quantitative data, offering a direct comparison of their potency against standard antioxidants.
Table 1: Radical Scavenging Activity of Indole Derivatives
| Compound | Assay | IC50 (µM) or % Inhibition | Standard Antioxidant | Reference |
| Indole-3-carboxaldehyde-Aryl Amine Conjugates | ||||
| 5f (4-hydroxy-3-methoxy) | DPPH (% inhibition at 100 µg/mL) | 94.32 ± 1.08 | BHA (92.12 ± 0.95) | [4] |
| 5e (4-nitro) | DPPH (% inhibition at 100 µg/mL) | 75.12 ± 1.19 | BHA (92.12 ± 0.95) | [4] |
| 5d (2,4-dichloro) | DPPH (% inhibition at 100 µg/mL) | 72.87 ± 1.03 | BHA (92.12 ± 0.95) | [4] |
| C-3 Substituted Indole Derivatives | ||||
| 12 (pyrrolidinedithiocarbamate moiety) | DPPH (% scavenging) | 38 | Gramine (5%) | [1] |
| 11 | DPPH (% scavenging) | 31 | Gramine (5%) | [1] |
| Ethenyl Indoles | ||||
| Hydroxy substituted ethenyl indole | DPPH | ~24 | Vitamin E (~26) | [5] |
| Other ethenyl indoles | DPPH | 30-63 | Vitamin E (~26) | [5] |
| Indole-Curcumin Derivatives | ||||
| Methoxy-substituted (27) | DPPH (% reduction) | 90.50 | Not specified | [6] |
| Gallic Acid-Based Indole Derivatives | DPPH | Varies | Not specified | [7] |
| 5-hydroxyoxindole derivatives | Lipid Peroxidation | Significant suppression | BHT | [8] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. Lower IC50 values indicate higher antioxidant potency. BHA (Butylated hydroxyanisole) and BHT (Butylated hydroxytoluene) are commonly used synthetic antioxidant standards.
Mechanism of Action: Signaling Pathways
The antioxidant activity of indole derivatives is often attributed to their ability to donate a hydrogen atom from the indole nitrogen, which stabilizes free radicals.[4] Furthermore, certain indole compounds can modulate cellular antioxidant defense mechanisms through the activation of specific signaling pathways. One of the most crucial pathways in cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. While direct and detailed evidence for all novel indoles is still emerging, the general mechanism provides a valuable framework for understanding their potential cytoprotective effects.
Caption: The Nrf2-ARE signaling pathway for antioxidant defense.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for common antioxidant activity assays cited in the literature for indole compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[4]
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds dissolved in a suitable solvent (e.g., methanol, ethanol)
-
Standard antioxidant (e.g., Ascorbic acid, BHA, Trolox)
Procedure:
-
Prepare various concentrations of the test compounds and the standard.
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The decolorization of the ABTS•+ solution is proportional to the antioxidant concentration.[9][10][11][12]
Reagents:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds and standard antioxidant
Procedure:
-
Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add various concentrations of the test compounds or standard to the ABTS•+ working solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance.
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC) value.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10][11][12][13]
Reagents:
-
Acetate buffer (e.g., 300 mM, pH 3.6)
-
TPTZ solution (e.g., 10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (e.g., 20 mM)
-
FRAP reagent (prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution)
-
Test compounds and standard (e.g., FeSO₄ or Trolox)
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add a small volume of the test compound solution to the FRAP reagent.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at a specific wavelength (e.g., 593 nm).
-
Construct a standard curve using a known antioxidant (e.g., FeSO₄) and express the results as FRAP values (e.g., in µM Fe(II)/g of sample).
Experimental Workflow for Antioxidant Screening
The process of identifying and characterizing the antioxidant activity of novel compounds typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.
Caption: A typical experimental workflow for antioxidant drug discovery.
Conclusion
The exploration of novel indole derivatives continues to yield promising candidates for antioxidant therapies. The data presented in this guide highlight the significant potential of these compounds, with some exhibiting radical scavenging activities comparable or even superior to established standards.[4][5] Structure-activity relationship studies, as indicated by the varied efficacy of different substituted indoles, are crucial for the rational design of more potent antioxidants.[1][7] Future research should focus on a broader range of in vitro and in vivo models to fully elucidate the therapeutic potential and safety profiles of these novel indole compounds. The detailed protocols and workflows provided herein serve as a valuable resource for researchers aiming to contribute to this exciting field.
References
- 1. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms | Semantic Scholar [semanticscholar.org]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant, cytotoxic activities, and structure-activity relationship of gallic acid-based indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pub.h-brs.de [pub.h-brs.de]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-Allyl-1H-indole-3-carbaldehyde: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Allyl-1H-indole-3-carbaldehyde (CAS No. 111480-86-5).
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust or aerosols.
Hazard Profile and Classification
Based on data for the parent compound, Indole-3-carboxaldehyde, this chemical is classified as an irritant.[1][2] The expected hazards associated with this compound are summarized below.
| Hazard Class | GHS Classification Code | Description | Precautionary Statement Codes |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Do not discard this chemical in the standard trash or pour it down the drain.[1]
-
Waste Identification and Collection :
-
Pure Compound : Collect any unwanted or expired this compound solid in its original container or a designated, chemically compatible, and clearly labeled hazardous waste container.
-
Contaminated Materials : Any items that have come into direct contact with the chemical, such as gloves, weighing paper, pipette tips, or contaminated labware, must also be disposed of as hazardous waste. Place these items in a sealed bag or a separate, clearly labeled container for solid hazardous waste.[3]
-
Solutions : If the compound is in a solvent, it should be collected in a designated container for flammable or non-halogenated solvent waste, depending on the solvent used. Do not mix incompatible waste streams.
-
-
Containerization and Labeling :
-
Use a robust, leak-proof container with a secure lid.
-
Affix a "Hazardous Waste" label to the container immediately.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations.
-
List all constituents, including solvents, and their approximate concentrations.
-
Include the date of accumulation and the name of the principal investigator or lab group.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.[3]
-
Segregate the waste from incompatible materials, such as strong oxidizing agents, strong reducing agents, and strong bases.[4]
-
-
Arranging for Disposal :
-
Once the waste container is full or has reached the institutional time limit for satellite accumulation, submit a chemical waste pickup request to your institution's EHS department.
-
Follow all institutional procedures for waste manifest documentation and pickup. Disposal must be conducted by a licensed and approved waste disposal contractor.[3]
-
-
Spill Response :
-
In case of a small spill, carefully sweep up the solid material, minimizing dust creation.[4]
-
Collect the spilled material and any absorbent used for cleanup into a designated hazardous waste container.
-
Clean the spill area thoroughly. All cleaning materials should also be treated as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Personal protective equipment for handling 1-Allyl-1H-indole-3-carbaldehyde
Essential Safety and Handling Guide for 1-Allyl-1H-indole-3-carbaldehyde
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Chemical Profile and Hazards:
Hazard Identification:
| Hazard Statement | Precautionary Statement |
| May cause skin irritation.[2] | P264: Wash skin thoroughly after handling.[3][4] |
| May cause serious eye irritation.[2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |
| May cause respiratory tract irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| May be harmful if swallowed.[1] | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended equipment for handling this compound.
| Body Part | Protection Level | Specifications |
| Eyes/Face | Essential | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or explosion.[5] |
| Hands | Essential | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] Gloves should be inspected before use and disposed of properly after handling.[3] |
| Body | Essential | A flame-resistant lab coat, fully buttoned, over long pants and closed-toe shoes.[5] Clothing should cover as much skin as possible. |
| Respiratory | As Needed | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols or dusts are generated, a NIOSH-approved respirator is required.[3][5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that safety showers and eyewash stations are accessible and functional.[7]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
3. In-Experiment Use:
-
Keep all containers with this compound sealed when not in use.
-
Maintain good laboratory hygiene; do not eat, drink, or smoke in the work area.[3][4]
-
In case of a spill, follow the accidental release measures outlined below.
4. Post-Experiment:
-
Thoroughly clean the work area.
-
Remove and dispose of PPE according to institutional guidelines.
-
Wash hands and any exposed skin thoroughly with soap and water.[3][7]
Disposal Plan
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused or unwanted this compound must be disposed of as hazardous chemical waste.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal instructions and to arrange for waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[1][3]
Accidental Release Measures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.[3]
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][7] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][3] Seek immediate medical attention. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. edvotek.com [edvotek.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
